molecular formula C10H8ClN B040559 1-(3-Chlorophenyl)cyclopropanecarbonitrile CAS No. 124276-32-0

1-(3-Chlorophenyl)cyclopropanecarbonitrile

Cat. No.: B040559
CAS No.: 124276-32-0
M. Wt: 177.63 g/mol
InChI Key: DHNLVTGCFXWYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)cyclopropanecarbonitrile is a versatile and valuable chemical intermediate in advanced organic synthesis and medicinal chemistry research. Its structure, featuring a cyclopropane ring fused to a carbonitrile group and a 3-chlorophenyl substituent, makes it a critical scaffold for constructing more complex molecules. The cyclopropane ring introduces significant steric and electronic strain, which can be exploited to modulate the conformation and biological activity of target compounds. The carbonitrile group serves as a key handle for further synthetic transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cyclization reactions.

Properties

IUPAC Name

1-(3-chlorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNLVTGCFXWYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569783
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-32-0
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Chlorophenyl)cyclopropanecarbonitrile CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarbonitrile

CAS Number: 124276-32-0

This technical guide provides a comprehensive overview of this compound, a fine chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. The document details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its anticipated applications in drug discovery and development, particularly for neurological disorders.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its basic physicochemical properties can be summarized. These properties are crucial for its handling, formulation, and application in further research and development.

PropertyValueSource
CAS Number 124276-32-0
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.6 g/mol
Appearance Likely a colorless to pale yellow liquid or solidInferred from similar compounds
Purity Typically available at ≥96%
Storage Room temperature

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the phase-transfer catalyzed (PTC) alkylation of (3-Chlorophenyl)acetonitrile with 1,2-dibromoethane. This method is a common and effective way to construct the cyclopropane ring.

Proposed Synthetic Pathway

The synthesis involves the reaction of (3-Chlorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. The catalyst facilitates the transfer of the base to the organic phase, where it deprotonates the acetonitrile, forming a carbanion that then undergoes intramolecular cyclization.

Synthesis_of_this compound reactant1 (3-Chlorophenyl)acetonitrile reagents NaOH (50% aq.) Phase-Transfer Catalyst (e.g., TEBAC) reactant1->reagents Reacts with reactant2 1,2-Dibromoethane reactant2->reagents Reacts with product This compound reagents->product To yield

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 1-arylcyclopropanecarbonitriles.

Materials:

  • (3-Chlorophenyl)acetonitrile

  • 1,2-Dibromoethane (BCE)

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

  • Dichloromethane or Benzene (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5% aqueous Hydrochloric Acid (HCl)

Procedure:

  • To a stirred mixture of (3-Chlorophenyl)acetonitrile (50 mmol) and the phase-transfer catalyst (e.g., TEBAC, 1 mmol), add 1,2-dibromoethane.

  • To this mixture, add a 50% aqueous solution of NaOH dropwise at a controlled temperature to manage the exothermic reaction.

  • After the addition is complete, continue stirring the reaction mixture at the appropriate temperature for a specified time to ensure the completion of the reaction.

  • Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the organic product with a suitable solvent like dichloromethane or benzene.

  • Wash the combined organic phase with a 5% aqueous HCl solution, followed by water.

  • Dry the organic layer over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to isolate this compound.

Applications in Drug Discovery and Development

The Role of the Cyclopropyl Moiety

The cyclopropyl group is a valuable component in modern drug design. Its incorporation into a molecule can confer several advantageous properties:

  • Metabolic Stability: The cyclopropyl ring is resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby enhancing potency and selectivity.

  • Improved Potency: The unique electronic properties of the cyclopropyl group can lead to stronger interactions with the target protein, resulting in increased biological activity.

Potential Therapeutic Areas

Given that this compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders, it is likely to be a building block for drugs aimed at modulating neurotransmitter activity. This could have implications for the treatment of conditions such as:

  • Depression

  • Anxiety

  • Epilepsy

The 3-chlorophenyl group is also a common feature in many centrally acting drugs, further suggesting the potential of its derivatives in neuroscience.

Experimental Workflow for Drug Discovery

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.

Drug_Discovery_Workflow start This compound synthesis Synthesis of Analog Library start->synthesis screening In Vitro Biological Screening (e.g., receptor binding assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt in_vivo In Vivo Efficacy and Safety Studies lead_opt->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Caption: A generalized workflow for drug discovery.

Conclusion

This compound is a valuable chemical intermediate with considerable potential for the development of novel therapeutics, particularly in the area of neurological disorders. Its synthesis can be achieved through established methods like phase-transfer catalyzed alkylation. The incorporation of the cyclopropyl moiety is a key feature that can enhance the pharmacological properties of drug candidates. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.

An In-Depth Technical Guide on 1-(3-Chlorophenyl)cyclopropanecarbonitrile: Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of 1-(3-Chlorophenyl)cyclopropanecarbonitrile, a compound of interest in pharmaceutical synthesis. The information is presented to be a clear and concise resource for laboratory and research applications.

Molecular Composition and Weight

The molecular formula for this compound is C₁₀H₈ClN.[1][2][3] The molecular weight is a sum of the atomic weights of its constituent atoms.

To calculate the molecular weight, the number of atoms of each element is multiplied by the element's atomic weight. The standard atomic weights for Carbon, Hydrogen, Chlorine, and Nitrogen are approximately:

  • Carbon (C): 12.011 amu[4][5][6]

  • Hydrogen (H): 1.008 amu[7][8][9]

  • Chlorine (Cl): 35.453 amu[10][11]

  • Nitrogen (N): 14.007 amu[12][13]

The calculation based on the molecular formula is detailed in the table below.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC1012.011120.11
HydrogenH81.0088.064
ChlorineCl135.45335.453
NitrogenN114.00714.007
Total 177.634

The calculated molecular weight of this compound is 177.634 g/mol . This value is consistent with commercially available product specifications, which list the molecular weight as 177.6 g/mol or 177.63 g/mol .[1][14]

Experimental Protocols

The determination of molecular weight for a known chemical structure like this compound is a theoretical calculation based on standard atomic weights established by IUPAC. Experimental verification can be performed using mass spectrometry, which would provide a mass-to-charge ratio confirming the calculated molecular mass. However, for the purpose of this guide, detailed experimental protocols for mass spectrometry are not included as the focus is on the foundational molecular weight.

Logical Relationships in Molecular Weight Calculation

The relationship between a chemical formula and its molecular weight is a direct summation, as illustrated by the diagram below. This workflow is fundamental to stoichiometry and other core chemical calculations.

Molecular Weight Calculation Workflow A Molecular Formula C₁₀H₈ClN B Identify Constituent Elements (C, H, Cl, N) A->B C Determine Atom Count C: 10, H: 8, Cl: 1, N: 1 B->C E Calculate Total Weight for Each Element (Count * Atomic Weight) C->E D Obtain Standard Atomic Weights (from Periodic Table) D->E F Sum Elemental Weights E->F G Final Molecular Weight 177.634 g/mol F->G

Caption: Workflow for calculating molecular weight.

References

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarbonitrile: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)cyclopropanecarbonitrile is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of dual serotonin and norepinephrine reuptake inhibitors (SNRIs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its significance in the development of therapeutics for neurological disorders. The document further explores the signaling pathways influenced by drugs derived from this compound, offering valuable insights for researchers in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound possesses a unique molecular architecture, featuring a cyclopropane ring substituted with a nitrile group and a 3-chlorophenyl group at the same carbon atom. This structure imparts specific steric and electronic properties that are crucial for its reactivity and biological applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 124276-32-0[1][2][3]
Molecular Formula C₁₀H₈ClN[1][2][3]
Molecular Weight 177.63 g/mol [1][2]
Boiling Point 316.5°C at 760 mmHg[1]
Physical Form Solid
Storage Room temperature, sealed in a dry environment[4]

Note: Some physical properties are calculated values and should be considered as estimates.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the cyclopropanation of 3-chlorophenylacetonitrile with 1,2-dibromoethane. This reaction is typically facilitated by a strong base in the presence of a phase-transfer catalyst.

Experimental Protocol: Phase-Transfer Catalysis Method

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • 3-Chlorophenylacetonitrile

  • 1,2-Dibromoethane

  • 50% Aqueous Sodium Hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

  • Toluene

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Saturated Brine Solution

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-chlorophenylacetonitrile and a catalytic amount of benzyltriethylammonium chloride.

  • Addition of Reactants: To the stirred mixture, add 1,2-dibromoethane.

  • Base Addition: Slowly add 50% aqueous sodium hydroxide solution to the reaction mixture via the dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with a saturated brine solution to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 3-Chlorophenylacetonitrile E Reaction Flask A->E B 1,2-Dibromoethane B->E C Phase-Transfer Catalyst (TEBAC) C->E D 50% NaOH (aq) D->E Slow Addition F Reflux & Monitor (TLC/GC) E->F G Quench with Water F->G H Extraction with Organic Solvent G->H I Wash with Water & Brine H->I J Dry over MgSO4 I->J K Concentrate (Rotary Evaporator) J->K L Silica Gel Column Chromatography K->L M Pure 1-(3-Chlorophenyl) cyclopropanecarbonitrile L->M

Figure 1: General workflow for the synthesis of this compound.

Application in Drug Development: A Precursor to SNRIs

This compound is a crucial building block in the synthesis of several antidepressant drugs, most notably milnacipran and its more active enantiomer, levomilnacipran.[5][6][7] These drugs are classified as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Mechanism of Action of Derived SNRIs

SNRIs function by inhibiting the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), from the synaptic cleft back into the presynaptic neuron.[5][8][9][10] This inhibition is achieved by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[8] The resulting increase in the extracellular concentrations of serotonin and norepinephrine enhances neurotransmission. This dual action is believed to be responsible for their efficacy in treating major depressive disorder and other conditions like anxiety and chronic pain.[8][10]

Signaling Pathway of SNRI Action

The therapeutic effects of SNRIs are mediated through the modulation of complex downstream signaling cascades initiated by the increased availability of serotonin and norepinephrine in the synapse.

  • Presynaptic Action: SNRIs bind to and inhibit SERT and NET on the presynaptic neuron.[8] This action prevents the reuptake of serotonin and norepinephrine from the synaptic cleft.

  • Increased Neurotransmitter Levels: The blockage of reuptake leads to an accumulation of serotonin and norepinephrine in the synapse.

  • Postsynaptic Receptor Activation: The elevated levels of these neurotransmitters lead to increased activation of postsynaptic serotonin (5-HT) and adrenergic receptors.

  • Downstream Signaling: Activation of these G-protein coupled receptors initiates intracellular signaling cascades. For example, some serotonin receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate the activity of protein kinase C (PKC) and intracellular calcium levels. Other serotonin and adrenergic receptors are coupled to Gs or Gi proteins, which respectively stimulate or inhibit adenylyl cyclase, altering cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA).

  • Therapeutic Effect: The long-term effects of these signaling changes are thought to involve alterations in gene expression and neuroplasticity, which contribute to the antidepressant and anxiolytic effects of SNRIs.

SNRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SNRI SNRI (e.g., Milnacipran) SERT SERT SNRI->SERT Inhibits NET NET SNRI->NET Inhibits Vesicle Vesicles with 5-HT & NE Release Neurotransmitter Release Vesicle->Release Serotonin Serotonin (5-HT) Release->Serotonin Norepinephrine Norepinephrine (NE) Release->Norepinephrine Serotonin->SERT Reuptake Receptor5HT 5-HT Receptor Serotonin->Receptor5HT Binds Norepinephrine->NET Reuptake ReceptorNE NE Receptor Norepinephrine->ReceptorNE Binds GPCR G-Protein Coupled Signaling Receptor5HT->GPCR ReceptorNE->GPCR SecondMessenger Second Messengers (cAMP, IP3, DAG) GPCR->SecondMessenger Kinases Protein Kinases (PKA, PKC) SecondMessenger->Kinases GeneExpression Changes in Gene Expression & Neuroplasticity Kinases->GeneExpression TherapeuticEffect Therapeutic Effect GeneExpression->TherapeuticEffect

Figure 2: Simplified signaling pathway of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its unique structure allows for the efficient synthesis of complex molecules like milnacipran and levomilnacipran. A thorough understanding of its synthesis, properties, and the biological pathways of its derivatives is essential for the development of new and improved therapeutics for a range of neurological and psychiatric disorders. This guide provides a foundational resource for researchers and professionals working in this critical area of drug discovery.

References

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role in the development of novel therapeutic agents.

Chemical Identity and Properties

1-(3-Chlorophenyl)cyclopropane-1-carbonitrile is a substituted cyclopropane derivative. The presence of the cyclopropyl ring, a bioisostere for other chemical groups, often enhances metabolic stability and binding affinity in drug candidates. The nitrile group is a versatile functional group in organic synthesis and is present in numerous pharmaceuticals.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
IUPAC Name 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile
Synonyms 1-(3-chlorophenyl)cyclopropanecarbonitrile
CAS Number 124276-32-0[1]
Molecular Formula C₁₀H₈ClN[1]
Molecular Weight 177.63 g/mol
Purity Typically ≥96%[1]
Storage Room temperature[1]

Table 2: Predicted Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely available in public databases. The following are predicted chemical shifts based on the analysis of structurally similar compounds.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons (4H): δ 7.20-7.50 ppm (multiplet)Quaternary Carbon (Ar-C): δ 135-140 ppm
Cyclopropyl Methylene Protons (4H): δ 1.40-1.80 ppm (two multiplets, diastereotopic)Aromatic CH Carbons: δ 125-130 ppm
Quaternary Carbon (C-CN): δ 15-20 ppm
Nitrile Carbon (CN): δ 120-125 ppm
Cyclopropyl Methylene Carbons (CH₂): δ 15-25 ppm

Synthesis of 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile

The synthesis of 1-aryl-1-cyanocyclopropanes is commonly achieved via the cyclopropanation of the corresponding arylacetonitrile. A robust and widely used method is phase-transfer catalysis (PTC), which facilitates the reaction between the organic substrate and an aqueous base using a catalyst to shuttle the reactive species across the phase boundary. This method is advantageous due to its mild conditions and the use of inexpensive reagents.

Proposed Synthetic Workflow

The logical workflow for the synthesis is outlined below. It involves the deprotonation of 3-chlorophenylacetonitrile at the interface of an organic and a concentrated aqueous basic phase, followed by a nucleophilic attack on 1,2-dibromoethane in a double S(_N)2 reaction to form the cyclopropane ring.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 3-Chlorophenylacetonitrile Reaction Reaction Vessel (Heated) Reactant1->Reaction Reactant2 1,2-Dibromoethane Reactant2->Reaction Base 50% aq. NaOH Base->Reaction Catalyst Phase-Transfer Catalyst (e.g., TEBA) Catalyst->Reaction Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product 1-(3-Chlorophenyl)cyclopropane- 1-carbonitrile Purification->Product

Caption: Proposed synthesis workflow for 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile.

Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the phase-transfer catalyzed synthesis of similar aryl cyclopropanecarbonitriles.

Materials:

  • 3-Chlorophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

  • Toluene or another suitable organic solvent

  • Diethyl ether or other extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and purification

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chlorophenylacetonitrile (1.0 eq.), toluene, and the phase-transfer catalyst (e.g., TEBA, 0.05 eq.).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (approx. 5-10 eq.).

  • Add 1,2-dibromoethane (1.5-2.0 eq.) to the mixture.

  • Heat the reaction mixture to 50-60 °C and maintain vigorous stirring for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or toluene (2 x volume of the organic layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 1-(3-chlorophenyl)cyclopropane-1-carbonitrile.

Applications in Drug Development and Research

1-(3-Chlorophenyl)cyclopropane-1-carbonitrile serves as a valuable building block in medicinal chemistry. Its structural motifs are found in various biologically active compounds.

  • Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders. It is used in the development of drugs intended to modulate neurotransmitter activity, which may be beneficial in treating conditions like depression and anxiety.

  • Protein Degrader Building Blocks: It is classified as a building block for protein degraders, a novel class of therapeutics that harness the cell's natural protein disposal systems to eliminate disease-causing proteins.[1]

  • Agrochemical Research: The unique structure of this compound is also utilized in agrochemical research for creating new pesticides and herbicides with potentially improved efficacy and better environmental profiles.

The incorporation of the cyclopropyl group can confer several advantageous properties to a drug molecule, including:

  • Increased metabolic stability

  • Enhanced potency

  • Improved membrane permeability

  • Reduced off-target effects

  • Favorable conformational rigidity for receptor binding

References

The Rising Potential of Chlorophenyl-Substituted Cyclopropanes in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a small, strained three-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer significant advantages in drug design, including enhanced metabolic stability, improved potency, and reduced off-target effects.[1][2] When substituted with a chlorophenyl group, these molecules gain further modulation of their physicochemical and biological properties, making them attractive candidates for a wide range of therapeutic applications. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of chlorophenyl-substituted cyclopropanes, offering a valuable resource for researchers in the field.

Synthetic Strategies for Chlorophenyl-Substituted Cyclopropanes

The construction of the chlorophenyl-substituted cyclopropane framework can be achieved through various synthetic methodologies. Key approaches include cobalt-catalyzed cyclopropanation and reactions involving Grignard reagents.

Cobalt-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide

A notable method for the synthesis of functionalized cyclopropanes involves the cobalt-catalyzed reaction of phenyl vinyl sulfide. This approach allows for the scalable production of cyclopropane scaffolds that can be further derivatized.

Experimental Protocol: Cobalt-Catalyzed Cyclopropanation

Materials:

  • Phenyl vinyl sulfide

  • Diazo compound (e.g., ethyl diazoacetate)

  • Cobalt(II) catalyst (e.g., Co(II)-porphyrin complex)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the cobalt(II) catalyst in the anhydrous solvent under an inert atmosphere, add the phenyl vinyl sulfide.

  • Slowly add the diazo compound to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the resulting cyclopropane derivative using column chromatography on silica gel.

This generalized protocol is based on principles of cobalt-catalyzed cyclopropanation and should be optimized for specific substrates and catalysts.

Grignard Reaction-Based Synthesis

Grignard reactions are a powerful tool for forming carbon-carbon bonds and can be employed in the synthesis of chlorophenyl-substituted cyclopropane precursors. For instance, the reaction of a cyclopropyl Grignard reagent with a chlorophenyl-containing electrophile can yield the desired scaffold.

Experimental Protocol: Grignard Reaction for Ketone Synthesis

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Chlorobenzonitrile

  • Aqueous acid (e.g., HCl)

Procedure:

  • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of cyclopropyl bromide in the anhydrous solvent to initiate the formation of the Grignard reagent (cyclopropylmagnesium bromide).

  • Once the Grignard reagent is formed, cool the reaction mixture and slowly add a solution of 2-chlorobenzonitrile in the same solvent.

  • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating.

  • Quench the reaction by carefully adding aqueous acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the resulting 2-chlorophenyl cyclopropyl ketone by distillation or column chromatography.

This protocol is a general representation of a Grignard reaction with a nitrile and should be adapted for specific experimental conditions.

Biological Activities of Chlorophenyl-Substituted Cyclopropanes

Chlorophenyl-substituted cyclopropanes have demonstrated a diverse range of biological activities, including antimicrobial, antifungal, and herbicidal effects.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of compounds containing both chlorophenyl and cyclopropane moieties as antimicrobial and antifungal agents. The mechanism of action for some antifungal derivatives involves the inhibition of cytochrome P450 51 (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[3][4]

Table 1: Antimicrobial and Antifungal Activity of Selected Chlorophenyl-Substituted and Related Compounds

Compound IDTarget OrganismMIC (µg/mL)Reference
F5 Staphylococcus aureus64[5]
F5 Escherichia coli128[5]
F9 Staphylococcus aureus32[5]
F9 Escherichia coli64[5]
F31 Escherichia coli64[5]
F45 Escherichia coli32[5]
F53 Staphylococcus aureus32[5]
F53 Escherichia coli128[5]
F8 Candida albicans16[6]
F24 Candida albicans16[6]
F42 Candida albicans16[6]
7c S. typhi8.50 µM[7]
7c E. coli11.59 µM[7]
7c K. pneumonae9.10 µM[7]
7c P. aeruginosa10.22 µM[7]
7c B. subtilis12.42 µM[7]
7c S. aureus11.04 µM[7]
SM-5 Staphylococcus strains7.81[8]

Note: The compounds listed are derivatives containing cyclopropane and/or chlorophenyl groups. Data for specific chlorophenyl-substituted cyclopropanes should be further investigated.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity

Certain cyclopropane derivatives exhibit herbicidal properties by inhibiting ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants.[9] This pathway is absent in animals, making KARI an attractive target for the development of selective herbicides.

Table 2: Herbicidal Activity of Selected Cyclopropane Derivatives

Compound IDTarget PlantIC₅₀ (µM)Reference
D17 Duckweed20.5[2]
D20 Duckweed14.2[2]
D22 Duckweed24.0[2]
D26 Duckweed8.7[2]
V-7 Arabidopsis thaliana roots45-fold lower than halauxifen-methyl[10]

Note: The compounds listed are cyclopropane derivatives; specific data for chlorophenyl-substituted cyclopropanes as herbicides should be further explored.

Experimental Protocol: KARI Inhibition Assay

Materials:

  • Purified KARI enzyme

  • Substrate (e.g., 2-acetolactate)

  • Cofactor (NADPH)

  • Test inhibitor (chlorophenyl-substituted cyclopropane)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Spectrophotometer

Procedure:

  • In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the KARI enzyme.

  • Add the test inhibitor at various concentrations and pre-incubate for a defined period.

  • Initiate the reaction by adding the substrate (2-acetolactate).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and pathways affected by chlorophenyl-substituted cyclopropanes is crucial for rational drug design and development.

Inhibition of Fungal Ergosterol Biosynthesis via CYP51

The ergosterol biosynthesis pathway is essential for maintaining the integrity and function of fungal cell membranes.[11][12] Azole antifungals, and potentially some chlorophenyl-substituted cyclopropane derivatives, act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which catalyzes a critical step in this pathway.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell growth.[13]

CYP51_Inhibition acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 Substrate intermediate 14α-demethylated sterols cyp51->intermediate Catalysis ergosterol Ergosterol intermediate->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor Chlorophenyl-substituted Cyclopropane inhibitor->cyp51 Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway by targeting CYP51.

Inhibition of Plant Branched-Chain Amino Acid Biosynthesis via KARI

The branched-chain amino acids (BCAAs) valine, leucine, and isoleucine are essential for protein synthesis in plants. The BCAA biosynthesis pathway is a target for several herbicides.[14] Chlorophenyl-substituted cyclopropanes with herbicidal activity may act by inhibiting ketol-acid reductoisomerase (KARI), the second enzyme in this pathway.[9] Inhibition of KARI disrupts the production of BCAAs, leading to plant growth inhibition and death.[15]

KARI_Inhibition pyruvate Pyruvate ahas AHAS pyruvate->ahas threonine Threonine threonine->ahas acetolactate 2-Acetolactate ahas->acetolactate acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate ahas->acetohydroxybutyrate kari KARI acetolactate->kari acetohydroxybutyrate->kari dihydroxyisovalerate 2,3-Dihydroxy- isovalerate kari->dihydroxyisovalerate dihydroxymethylvalerate 2,3-Dihydroxy- 3-methylvalerate kari->dihydroxymethylvalerate val_leu Valine & Leucine Synthesis dihydroxyisovalerate->val_leu ile Isoleucine Synthesis dihydroxymethylvalerate->ile protein Protein Synthesis & Plant Growth val_leu->protein ile->protein inhibitor Chlorophenyl-substituted Cyclopropane inhibitor->kari Inhibition

References

Potential Therapeutic Targets of 1-(3-Chlorophenyl)cyclopropanecarbonitrile Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the potential therapeutic targets of derivatives of 1-(3-Chlorophenyl)cyclopropanecarbonitrile. However, a thorough review of the current scientific literature reveals that while this compound is utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly for neurological disorders, there is a notable lack of publicly available research on the specific biological activities and therapeutic targets of its direct derivatives.[1]

Therefore, this guide will address the topic by exploring the therapeutic targets of structurally related compounds, providing a scientifically grounded framework for potential future research and development of novel derivatives from this compound. The compound itself is recognized as a building block for introducing cyclopropyl groups into more complex molecules to enhance their biological activity and stability.[1]

Contextual Analysis: Therapeutic Avenues of Structurally Related Compounds

To extrapolate potential therapeutic applications, we will examine two classes of compounds that share key structural motifs with derivatives that could be synthesized from this compound:

  • Phenylcyclopropane Carboxamide Derivatives: These compounds share the core cyclopropane ring attached to a phenyl group and have been investigated for their anticancer properties.

  • Arylpiperazine Derivatives with a 3-Chlorophenyl Moiety: These compounds possess the 3-chlorophenyl group and are known to interact with neurological targets.

Potential Therapeutic Target Class 1: Kinases in Oncology

Recent research into compounds with a 1-phenylcyclopropane carboxamide scaffold has identified them as potential anticancer agents.[2][3] A key target in this area is Interleukin-2-Inducible T-cell Kinase (ITK) , a crucial enzyme in T-cell signaling pathways.[2] Dysregulation of ITK is implicated in the development of T-cell-mediated diseases and cancers.[2]

Signaling Pathway

The following diagram illustrates a simplified T-cell receptor signaling pathway, highlighting the role of ITK as a therapeutic target.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 ITK ITK ITK->PLCg1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_Activation->Gene_Expression Derivative 1-Phenylcyclopropane Carboxamide Derivative Derivative->ITK Inhibition

Caption: Simplified ITK signaling pathway in T-cells.

Quantitative Data

Studies on novel 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives have shown promising results in terms of their potential to act as ITK inhibitors and exhibit cytotoxic effects against malignant cell lines.[2]

Compound ClassTargetActivityCell LineIC50 ValuesReference
1-Phenylcyclopropane Carboxamide DerivativesITKFavorable docking scores compared to Ibrutinib.Malignant Cell LinesGood IC50 values (specific values not detailed in the abstract).[2]
1-Phenylcyclopropane Carboxamide DerivativesProliferationEffective inhibition of proliferation.U937 (human myeloid leukaemia)Not specified.[3]
Experimental Protocols

General Protocol for Kinase Inhibition Assay (e.g., ITK Assay)

This protocol provides a general framework. Specific concentrations, incubation times, and reagents would need to be optimized for this compound derivatives.

  • Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

  • Materials: Recombinant human ITK enzyme, appropriate substrate (e.g., a peptide with a tyrosine residue), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds dissolved in DMSO, 96-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, the ITK enzyme, and the test compound solution.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity. In the case of an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

    • Data from a known inhibitor (e.g., Ibrutinib) should be used as a positive control.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Potential Therapeutic Target Class 2: Serotonin Receptors in Neurology

The 3-chlorophenyl moiety is a key feature in several neurologically active compounds. For instance, 1-(3-chlorophenyl)piperazine is a metabolite of the antidepressant trazodone and functions as a serotonergic agonist.[4] This suggests that derivatives of this compound could potentially be designed to modulate serotonin receptors, such as 5-HT1A and 5-HT7, which are implicated in depression and other mood disorders.[4]

Signaling Pathway

The diagram below illustrates a simplified overview of serotonin receptor signaling and its modulation.

Serotonin_Signaling_Pathway Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft 5-HT Release Serotonin_Vesicle Serotonin (5-HT) Vesicles Serotonin_Receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT7) Synaptic_Cleft->Serotonin_Receptor 5-HT Binds Postsynaptic_Neuron Postsynaptic Neuron GPCR_Signaling G-Protein Coupled Signaling Cascade Serotonin_Receptor->GPCR_Signaling Neuronal_Response Modulation of Neuronal Excitability GPCR_Signaling->Neuronal_Response Derivative Arylpiperazine Derivative (with 3-chlorophenyl moiety) Derivative->Serotonin_Receptor Agonism/Antagonism

Caption: Serotonin neurotransmission and receptor interaction.

Quantitative Data

Research on trazodone analogues containing the 3-chlorophenylpiperazine moiety has quantified their affinity for serotonin receptors.

CompoundTargetAffinity (Ki, nM)ActivityReference
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][5]triazolo[4,3-a]pyridin-3(2H)-one (7a)5-HT1A ReceptorHigh Affinity (specific Ki not in abstract)Ligand[4]
Trazodone Analogue (7b)5-HT1A / 5-HT7 ReceptorsDual AffinityLigand[4]
Experimental Protocols

General Protocol for Radioligand Receptor Binding Assay

This protocol provides a general method for assessing the binding affinity of test compounds to a specific receptor.

  • Objective: To determine the affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT1A).

  • Materials: Cell membranes expressing the receptor of interest, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), scintillation fluid, buffer solutions, test compounds in DMSO, filter plates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the cell membranes, the radioligand, and the test compound (or buffer for total binding, or a high concentration of a known ligand for non-specific binding) for a set time at a specific temperature to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a filter plate, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the amount of bound radioligand by measuring the radioactivity in a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the compound concentration.

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Synthesis and Future Directions

The synthesis of novel derivatives from this compound could proceed through various chemical modifications of the nitrile group. For instance, hydrolysis of the nitrile to a carboxylic acid or a carboxamide would open up numerous possibilities for further derivatization, such as amide coupling reactions to generate a diverse library of compounds for screening.[3]

The following workflow illustrates a potential path for the discovery of new therapeutic agents starting from this compound.

Drug_Discovery_Workflow Start This compound Synthesis Chemical Derivatization (e.g., hydrolysis, amide coupling) Start->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening (e.g., Kinase, Receptor Panels) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A potential drug discovery workflow.

Conclusion

While direct evidence for the therapeutic targets of this compound derivatives is currently lacking in the scientific literature, the analysis of structurally related compounds provides compelling directions for future research. The presence of the phenylcyclopropane and chlorophenyl moieties suggests that derivatives could be rationally designed to target kinases involved in cancer, such as ITK, or serotonin receptors relevant to neurological disorders. The experimental protocols and workflows outlined in this guide offer a foundational framework for researchers to synthesize and evaluate novel compounds derived from this versatile chemical intermediate.

References

The Ascendant Role of the Cyclopropanecarbonitrile Moiety in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Among these, the cyclopropanecarbonitrile moiety has emerged as a privileged scaffold, imparting a unique combination of conformational rigidity, metabolic stability, and potent biological activity. This technical guide provides an in-depth review of the synthesis, biological evaluation, and therapeutic applications of cyclopropanecarbonitrile derivatives, with a focus on their roles as enzyme inhibitors in diabetes and osteoporosis, as well as their potential in antiviral and anticancer therapies.

The Cyclopropanecarbonitrile Scaffold: A Gateway to Enhanced Drug Properties

The cyclopropane ring, with its unique electronic and steric properties, offers several advantages in drug design. Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity for its biological target. Furthermore, the high s-character of its C-C bonds contributes to increased metabolic stability by rendering it less susceptible to enzymatic degradation. The addition of a nitrile group introduces a polar and synthetically versatile handle, capable of participating in key interactions with biological targets, such as hydrogen bonding and covalent bond formation.

Therapeutic Applications of Cyclopropanecarbonitrile Derivatives

The versatility of the cyclopropanecarbonitrile scaffold has led to its exploration in a wide range of therapeutic areas. This section will delve into its application in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin K, as well as its emerging role in antiviral and anticancer drug discovery.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels. Several cyclopropanecarbonitrile-containing compounds have been developed as potent and selective DPP-4 inhibitors.

Mechanism of Action: The nitrile group of these inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. The cyclopropyl group often occupies a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Quantitative Data for DPP-4 Inhibitors:

Compound IDModificationIC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Reference
Vildagliptin Analog Adamantyl group19>1000>1000[1]
Compound 1 4-benzylpiperidine1600--[1]
Compound 2 2-benzylpyrrolidine300--[1]
Compound 3 phenethyl-piperazine1200--[1]
Compound 4 4-amino-1-benzylpiperidine4000--[1]

Experimental Protocols:

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate): A common synthetic route involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid to a nitrile via an amide intermediate.[2]

  • In Vitro DPP-4 Inhibition Assay: The inhibitory activity of compounds against DPP-4 is typically determined using a fluorometric assay.[1][3] The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), by the enzyme. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory potency.

Experimental Workflow for DPP-4 Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test compound in DMSO incubate1 Add test compound and DPP-4 enzyme to wells. Incubate at 37°C for 10 min. prep_inhibitor->incubate1 prep_enzyme Prepare DPP-4 enzyme solution in assay buffer prep_enzyme->incubate1 prep_substrate Prepare Gly-Pro-AMC substrate solution in assay buffer add_substrate Add substrate to initiate the reaction. Incubate at 37°C for 30 min. prep_substrate->add_substrate incubate1->add_substrate read_plate Measure fluorescence (Ex: 360 nm, Em: 460 nm) add_substrate->read_plate calc_inhibition Calculate percent inhibition relative to control read_plate->calc_inhibition calc_ic50 Determine IC50 value using dose-response curve calc_inhibition->calc_ic50

Caption: Workflow for in vitro DPP-4 inhibition assay.

Cathepsin K Inhibitors for Osteoporosis

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[4] Inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders. Odanacatib, a well-known Cathepsin K inhibitor, features a cyclopropanecarbonitrile moiety.

Mechanism of Action: The nitrile group of these inhibitors interacts with the catalytic cysteine residue (Cys25) in the active site of Cathepsin K, forming a reversible covalent thioimidate adduct. The surrounding moieties of the inhibitor occupy hydrophobic pockets (S1, S2, and S3) of the enzyme, contributing to its high affinity and selectivity.

Quantitative Data for Cathepsin K Inhibitors:

Compound IDModificationKi,app (nM) vs. human Cat KSelectivity (Cat B/Cat K)Selectivity (Cat L/Cat K)Selectivity (Cat S/Cat K)Reference
Odanacatib Fluoroleucine side chain0.2>1000>1000300[5]
Relacatib Analog 1 4S-parent azepanone0.16---[6]
Relacatib Analog 10 4S-7-cis-methylazepanone0.041---[6]
Nitrile Analog 23 NH linker0.26151760510[7]

Experimental Protocols:

  • Synthesis of Odanacatib Analogues: The synthesis of Odanacatib and its analogues often involves the coupling of a carboxylic acid intermediate with 1-amino-1-cyclopropanecarbonitrile using a peptide coupling reagent such as HATU or T3P.[7][8][9]

  • In Vitro Cathepsin K Inhibition Assay: Similar to the DPP-4 assay, the inhibitory activity against Cathepsin K is determined using a fluorometric assay.[4][10][11] A common substrate is Z-LR-AMC (N-carbobenzyloxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin).

Experimental Workflow for Cathepsin K Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test compound in DMSO incubate1 Add test compound and Cathepsin K enzyme to wells. Pre-incubate. prep_inhibitor->incubate1 prep_enzyme Prepare Cathepsin K enzyme solution in assay buffer prep_enzyme->incubate1 prep_substrate Prepare Z-LR-AMC substrate solution in assay buffer add_substrate Add substrate to initiate the reaction. Incubate. prep_substrate->add_substrate incubate1->add_substrate read_plate Measure fluorescence (Ex: 360 nm, Em: 460 nm) kinetically add_substrate->read_plate calc_slope Calculate the reaction rate (slope of fluorescence vs. time) read_plate->calc_slope calc_inhibition Calculate percent inhibition relative to control calc_slope->calc_inhibition calc_ic50 Determine IC50 value from dose-response curve calc_inhibition->calc_ic50

Caption: Workflow for in vitro Cathepsin K inhibition assay.

Antiviral Agents

Cyclopropyl nucleoside analogues have shown promise as antiviral agents, particularly against herpesviruses. The rigid cyclopropyl ring serves as a mimic of the ribose sugar in natural nucleosides.

Mechanism of Action: These compounds are typically prodrugs that are phosphorylated by viral kinases to their active triphosphate form. The triphosphate then acts as a competitive inhibitor or an alternative substrate for viral DNA polymerase, leading to chain termination and inhibition of viral replication.

Quantitative Data for Antiviral Cyclopropyl Nucleosides:

Compound IDVirusIC50 (µg/mL)Reference
9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (3a) HSV-10.020[12]
Acyclovir (control) HSV-10.81[12]

Experimental Protocols:

  • Synthesis of Cyclopropyl Nucleoside Analogues: The synthesis of these analogues often involves the condensation of a functionalized cyclopropane intermediate with a purine or pyrimidine base.[6][13][14]

  • In Vitro Antiviral Assay (HCMV): The antiviral activity is typically evaluated in cell culture using methods like the plaque reduction assay or a microneutralization assay.[15][16][17] These assays measure the ability of the compound to inhibit virus-induced cell death or viral replication.

Anticancer Agents

The cyclopropanecarbonitrile moiety has also been incorporated into molecules with anticancer activity. While the mechanisms are diverse, some derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action and Signaling Pathways: One of the key pathways implicated in many cancers is the PI3K/Akt/mTOR pathway.[18][19][20][21][22] This pathway regulates cell growth, proliferation, and survival. While specific cyclopropanecarbonitrile derivatives directly targeting this pathway are still under investigation, the scaffold's ability to produce potent and selective kinase inhibitors makes this a promising area of research.

PI3K/Akt/mTOR Signaling Pathway:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Perspectives

Cyclopropanecarbonitrile derivatives have established themselves as a valuable class of compounds in medicinal chemistry. Their unique structural features have been successfully exploited to develop potent and selective inhibitors of key enzymes such as DPP-4 and Cathepsin K, leading to promising drug candidates for diabetes and osteoporosis. Furthermore, their potential in antiviral and anticancer therapies is an active and exciting area of research.

Future efforts in this field will likely focus on the further optimization of existing derivatives to improve their pharmacokinetic and pharmacodynamic profiles. The exploration of novel synthetic methodologies to access a wider diversity of cyclopropanecarbonitrile-containing scaffolds will undoubtedly open up new avenues for drug discovery. As our understanding of the biological roles of various enzymes and signaling pathways deepens, the rational design of cyclopropanecarbonitrile derivatives targeting these new opportunities will continue to be a fruitful endeavor for medicinal chemists. The continued investigation of this versatile scaffold holds great promise for the development of the next generation of innovative therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug development. The featured methodology utilizes phase-transfer catalysis (PTC) for an efficient and scalable synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted phenyl ring attached to a cyclopropane core, is of significant interest in the design of novel therapeutics. The synthesis of this compound is effectively achieved through the cyclopropanation of 3-chlorophenylacetonitrile with a 1,2-dihaloethane under phase-transfer catalytic conditions. This method offers several advantages, including the use of readily available and inexpensive reagents, mild reaction conditions, and simplified product isolation, making it suitable for both laboratory-scale synthesis and industrial production.

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases. In this synthesis, a quaternary ammonium salt is typically employed as the catalyst to transport the carbanion of 3-chlorophenylacetonitrile, generated in the aqueous phase by a strong base, into the organic phase where it reacts with the dihaloalkane to form the cyclopropane ring. The use of concentrated potassium hydroxide has been shown to be particularly effective in promoting this reaction over competing side reactions like the dehydrohalogenation of the dihaloalkane.

Key Reaction Parameters

The successful synthesis of this compound via phase-transfer catalysis is dependent on several key parameters. The table below summarizes the critical variables and their typical ranges for this reaction.

ParameterTypical Value/RangeNotes
Starting Material 3-ChlorophenylacetonitrileHigh purity is recommended for optimal yield.
Cyclopropanating Agent 1,2-Dibromoethane1-Bromo-2-chloroethane can also be used.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)Other quaternary ammonium salts can be used.
Base 50-60% aq. Potassium HydroxideGenerally more effective than sodium hydroxide.
Solvent Toluene or DichloromethaneThe choice of solvent can influence reaction rate and yield.
Reaction Temperature 20-40°CThe reaction is typically exothermic.
Reaction Time 2-8 hoursMonitored by TLC or GC for completion.
Molar Ratio (Nitrile:Dibromoethane) 1 : 1.1 - 1.5A slight excess of the dihaloalkane is often used.
Catalyst Loading 1-5 mol%Relative to the starting nitrile.

Experimental Protocol

This protocol details the synthesis of this compound from 3-chlorophenylacetonitrile and 1,2-dibromoethane using tetrabutylammonium bromide as a phase-transfer catalyst.

Materials:

  • 3-Chlorophenylacetonitrile

  • 1,2-Dibromoethane

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer)

  • Heating mantle with temperature control

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-chlorophenylacetonitrile (10.0 g, 66.0 mmol) and tetrabutylammonium bromide (1.06 g, 3.3 mmol, 5 mol%).

  • Addition of Base: To this mixture, add a freshly prepared 50% (w/v) aqueous solution of potassium hydroxide (50 mL).

  • Initiation of Reaction: Begin vigorous stirring of the biphasic mixture.

  • Addition of Dihaloalkane: Slowly add 1,2-dibromoethane (13.5 g, 72.0 mmol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction should be observed. Maintain the reaction temperature between 30-40°C by using a water bath for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion of the reaction, add 100 mL of deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reagents Combine: - 3-Chlorophenylacetonitrile - Tetrabutylammonium Bromide - 50% aq. KOH Start->Reagents Addition Add 1,2-Dibromoethane (dropwise, 30-40°C) Reagents->Addition Reaction Stir at Room Temp (4-6 hours) Addition->Reaction Workup Work-up: - Add Water - Extract with Diethyl Ether Reaction->Workup Purification Purification: - Dry over MgSO4 - Concentrate - Column Chromatography Workup->Purification Product This compound Purification->Product PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase ArCH2CN 3-Chlorophenylacetonitrile (ArCH2CN) ArCH_CN_minus Carbanion [ArCH-CN]- ArCH2CN->ArCH_CN_minus Deprotonation by OH- at interface Q_ArCHCN [Q+ ArCH-CN]- ArCH_CN_minus->Q_ArCHCN Ion Pair Formation Product This compound Dibromoethane 1,2-Dibromoethane Q_Br Q+Br- KBr K+Br- Q_Br->KBr Transfer to Aqueous Phase Q_ArCHCN->Product + 1,2-Dibromoethane - Q+Br- Q_ArCHCN->Q_Br Catalyst Regeneration KOH K+OH- H2O H2O KOH->H2O in water

Application Notes and Protocols: Base-Promoted Synthesis of Nitrile-Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrile-substituted cyclopropanes are valuable structural motifs in medicinal chemistry and drug discovery. The nitrile group can serve as a versatile synthetic handle for further functionalization, and the cyclopropane ring imparts unique conformational constraints and metabolic stability to drug candidates.[1][2][3] This document provides detailed protocols for the base-promoted synthesis of dinitrile-substituted cyclopropanes via a Michael-initiated ring closure (MIRC) reaction. This method offers a transition-metal-free, efficient, and operationally simple route to these important building blocks from readily available starting materials.[1][2][3][4][5]

The synthesis involves the reaction of 2-arylacetonitriles and α-bromoennitriles under mild, basic conditions. The reaction proceeds through a tandem Michael-type addition followed by an intramolecular cyclization.[1][4] This approach demonstrates good functional group tolerance and provides moderate to excellent yields of the desired cyclopropane products.[1][2][3][4]

Reaction Mechanism and Workflow

The base-promoted synthesis of nitrile-substituted cyclopropanes proceeds through a well-defined reaction pathway. The general workflow for this synthesis is straightforward, involving simple reaction setup and purification steps.

Reaction Mechanism

The proposed mechanism for the formation of dinitrile-substituted cyclopropanes is initiated by the deprotonation of the 2-arylacetonitrile by a base to form a carbanion. This is followed by a Michael-type addition of the carbanion to the α-bromoennitrile. A subsequent 1,3-hydride transfer and intramolecular nucleophilic substitution lead to the formation of the cyclopropane ring.

Reaction_Mechanism cluster_0 Reaction Steps Start 2-Arylacetonitrile + α-Bromoennitrile Carbanion Carbanion Intermediate (A) Start->Carbanion Deprotonation Base Base Michael_Adduct Michael Adduct (B) Carbanion->Michael_Adduct Michael Addition Cyclization_Intermediate Cyclization Intermediate (C) Michael_Adduct->Cyclization_Intermediate 1,3-Hydride Transfer Product Dinitrile-Substituted Cyclopropane Cyclization_Intermediate->Product Intramolecular Nucleophilic Substitution Experimental_Workflow Start Start Reagents Combine 2-arylacetonitrile, α-bromoennitrile, base, and solvent Start->Reagents Reaction Stir at room temperature for 12 hours Reagents->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Quench Quench with water Monitoring->Quench Extraction Extract with ethyl acetate Quench->Extraction Drying Dry organic layer (e.g., with Na2SO4) Extraction->Drying Purification Purify by column chromatography Drying->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols for Michael-Initiated Ring Closure (MIRC) in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for the synthesis of cyclopropane rings. This reaction proceeds through a tandem sequence involving a Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the three-membered ring.[1][2] The MIRC approach is highly valued for its ability to construct complex and densely functionalized cyclopropanes, often with a high degree of stereocontrol.[3][4] Cyclopropane-containing molecules are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints and metabolic stability.

This document provides detailed application notes and experimental protocols for the synthesis of cyclopropanes via MIRC reactions, with a focus on organocatalyzed enantioselective methods.

Reaction Mechanism and Stereochemistry

The MIRC reaction can be broadly categorized into two main types based on the location of the leaving group. In Type I MIRC, the leaving group is on the Michael acceptor, while in Type II MIRC, the leaving group is on the nucleophile.[3] The stereochemical outcome of the reaction is often controlled by the use of chiral catalysts, such as cinchona alkaloids or prolinol derivatives, which can direct the approach of the nucleophile to the Michael acceptor, leading to high levels of diastereoselectivity and enantioselectivity.[1][3]

General Reaction Scheme

The overall transformation in an organocatalyzed MIRC reaction for cyclopropane synthesis can be depicted as follows:

MIRC_General_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions Michael_Acceptor Michael Acceptor (α,β-unsaturated compound) Product Cyclopropane Product Michael_Acceptor->Product + Nucleophile Nucleophile (with leaving group) Nucleophile->Product + Catalyst Organocatalyst (e.g., Cinchona Alkaloid, Prolinol derivative) Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General overview of the MIRC reaction for cyclopropane synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for key MIRC reactions.

Protocol 1: Enantioselective Synthesis of Spirocyclopropyl Oxindoles using a Cinchona Alkaloid-Derived Thiourea Catalyst

This protocol is adapted from the work of Bencivenni and Bartoli for the synthesis of spiro nitrocyclopropane oxindoles.[3]

Materials:

  • 3-Alkenyl oxindole (1.0 equiv)

  • Bromonitromethane (1.2 equiv)

  • Cinchona alkaloid-derived bifunctional thiourea catalyst (e.g., (1S,2S)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine) (10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the 3-alkenyl oxindole (e.g., 0.2 mmol, 1.0 equiv), the cinchona alkaloid-derived thiourea catalyst (0.02 mmol, 10 mol%), and the base (0.4 mmol, 2.0 equiv).

  • Add the anhydrous solvent (e.g., 2.0 mL of toluene) and stir the mixture at room temperature for 10 minutes.

  • Add bromonitromethane (0.24 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirocyclopropyl oxindole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic Synthesis of 2-Formylcyclopropanes using a Prolinol Derivative

This protocol is based on the work of Córdova and coworkers for the synthesis of enantioenriched 2-formylcyclopropanes.[3]

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Bromomalonate (e.g., diethyl bromomalonate, 1.5 equiv)

  • TMS-protected prolinol catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%)

  • Base (e.g., 2,6-lutidine, 1.5 equiv)

  • Anhydrous solvent (e.g., CHCl₃)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, dissolve the α,β-unsaturated aldehyde (e.g., 0.5 mmol, 1.0 equiv) and the TMS-protected prolinol catalyst (0.1 mmol, 20 mol%) in the anhydrous solvent (e.g., 1.0 mL of CHCl₃) under an inert atmosphere.

  • Add the base (0.75 mmol, 1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add the bromomalonate (0.75 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the 2-formylcyclopropane.

  • Analyze the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral GC or HPLC.

Data Presentation

The following tables summarize quantitative data for representative MIRC reactions, showcasing the versatility and efficiency of this methodology.

Table 1: Enantioselective MIRC Synthesis of Substituted Cyclopropanes with Cinchona Alkaloid Catalysts

EntryMichael AcceptorNucleophileCatalyst (mol%)BaseSolventTime (h)Yield (%)dree (%)Reference
1ChalconeDiethyl bromomalonateQuinidine-derived PTC (10)K₂CO₃Toluene2498>20:191[3]
24-Nitro-5-styrylisoxazoleDiethyl bromomalonateCinchona-derived PTC (10)Cs₂CO₃CH₂Cl₂1299>20:196[1]
3(Z)-3-substituted-2-(4-pyridyl)-acrylonitrileDiethyl 2-bromomalonateCinchona-derived PTC (10)K₃PO₄CH₂Cl₂0.595>20:1 (cis)83[3]

Table 2: Organocatalytic MIRC Synthesis of Cyclopropanes with Prolinol-derived Catalysts

EntryMichael AcceptorNucleophileCatalyst (mol%)BaseSolventTime (h)Yield (%)dree (%)Reference
1CinnamaldehydeDiethyl bromomalonate(S)-TMS-diphenylprolinol (20)2,6-LutidineCHCl₃1285>25:196
2CrotonaldehydeDiethyl bromomalonate(S)-TMS-diphenylprolinol (20)2,6-LutidineCHCl₃1275>25:193
3α-MethylcinnamaldehydeDiethyl bromomalonate(S)-TMS-diphenylprolinol (20)2,6-LutidineCHCl₃2460>20:197[1]

Signaling Pathways and Experimental Workflows

Proposed Catalytic Cycle for Prolinol-Catalyzed MIRC Reaction

The following diagram illustrates the proposed catalytic cycle for the enantioselective MIRC reaction catalyzed by a prolinol derivative. The catalyst activates the α,β-unsaturated aldehyde through the formation of a chiral iminium ion, which then undergoes a stereoselective Michael addition.

Prolinol_Catalysis Catalyst Prolinol Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Michael_Adduct Michael Adduct Iminium->Michael_Adduct + Nucleophile Nucleophile Enolate of Bromomalonate Nucleophile->Michael_Adduct Enamine Enamine Intermediate Michael_Adduct->Enamine Intramolecular SN2 Product Cyclopropane Product Enamine->Product + H₂O Product->Catalyst - Catalyst Water H₂O Water->Enamine

Caption: Proposed catalytic cycle for the prolinol-catalyzed MIRC reaction.

Experimental Workflow for a Typical MIRC Reaction

This diagram outlines the general workflow for setting up, running, and analyzing a MIRC reaction for cyclopropane synthesis.

MIRC_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine Michael Acceptor, Catalyst, and Base in an inert atmosphere. B 2. Add anhydrous solvent and stir. A->B C 3. Add Nucleophile. B->C D 4. Stir at specified temperature and monitor by TLC. C->D E 5. Quench the reaction. D->E F 6. Perform aqueous workup and extraction. E->F G 7. Dry and concentrate the organic phase. F->G H 8. Purify by flash column chromatography. G->H I 9. Characterize by NMR, MS, etc. H->I J 10. Determine ee by chiral HPLC or GC. I->J

Caption: General experimental workflow for a MIRC cyclopropanation reaction.

References

Application Notes and Protocols for the Cyclopropanation of 3-Chlorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-(3-chlorophenyl)cyclopropane-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The cyclopropane motif can impart unique conformational rigidity, metabolic stability, and biological activity to molecules. Two primary, robust methods for the cyclopropanation of 3-chlorophenylacetonitrile are presented: Phase-Transfer Catalyzed (PTC) alkylation and a Michael-Initiated Ring Closure (MIRC) reaction.

Method 1: Phase-Transfer Catalyzed (PTC) Cyclopropanation

This method utilizes the reaction of 3-chlorophenylacetonitrile with a 1,2-dihaloethane under biphasic conditions, facilitated by a phase-transfer catalyst. This approach is advantageous due to its operational simplicity and the use of inexpensive reagents.

Reaction Principle

The reaction proceeds via the deprotonation of 3-chlorophenylacetonitrile by a strong base in the aqueous phase. The phase-transfer catalyst facilitates the transfer of the resulting carbanion to the organic phase, where it undergoes a double alkylation with a 1,2-dihaloethane to form the cyclopropane ring.

Experimental Protocol

Materials:

  • 3-Chlorophenylacetonitrile

  • 1,2-Dibromoethane or 1,2-Dichloroethane

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)

  • Toluene or Chlorobenzene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography equipment (silica gel, solvents)

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-chlorophenylacetonitrile (1 equivalent), the chosen 1,2-dihaloethane (1.2 equivalents), the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents), and toluene (100 mL).

  • Addition of Base: With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide (4 equivalents) to the reaction mixture via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 60-70°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water (50 mL) and separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(3-chlorophenyl)cyclopropane-1-carbonitrile.

Quantitative Data Summary
Entry1,2-DihaloethaneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
11,2-DibromoethaneTBAB50% NaOHToluene70575-85
21,2-DichloroethaneTEBAC50% NaOHChlorobenzene80665-75

Yields are typical and may vary depending on the reaction scale and purity of reagents.

Method 2: Michael-Initiated Ring Closure (MIRC)

This highly efficient method involves the base-promoted reaction of 3-chlorophenylacetonitrile with an activated alkene bearing a leaving group, such as an α-bromoenitrile. The reaction proceeds through a tandem Michael addition followed by an intramolecular cyclization.[1]

Reaction Principle

A base deprotonates the 3-chlorophenylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile in a Michael addition to an electron-deficient alkene (the Michael acceptor). The resulting intermediate undergoes an intramolecular nucleophilic substitution to displace a leaving group, forming the cyclopropane ring.[1]

Experimental Protocol

Materials:

  • 3-Chlorophenylacetonitrile

  • (Z)-2-Bromo-3-phenylacrylonitrile (or similar Michael acceptor)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 3-chlorophenylacetonitrile (1 equivalent), (Z)-2-bromo-3-phenylacrylonitrile (1.1 equivalents), and cesium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. The formation of a salt precipitate is typically observed.

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetonitrile.

  • Purification: Combine the filtrate and the washings, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired substituted cyclopropane.

Quantitative Data Summary
EntryMichael AcceptorBaseSolventTempTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
1(Z)-2-Bromo-3-phenylacrylonitrileCs₂CO₃CH₃CNrt1285-95>95:5
2(Z)-2-Bromo-3-phenylacrylonitrileK₂CO₃CH₃CNrt2460-70>90:10

Yields and diastereomeric ratios are based on reported procedures for similar substrates and may require optimization for 3-chlorophenylacetonitrile. "cis" and "trans" refer to the relative stereochemistry of the nitrile groups.[2]

Visualizing the Workflow

To illustrate the general laboratory process for the cyclopropanation of 3-chlorophenylacetonitrile, the following workflow diagram is provided.

Cyclopropanation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (3-Chlorophenylacetonitrile, 1,2-Dihaloethane/Michael Acceptor, Catalyst, Base) glassware Assemble Glassware (Flask, Condenser, etc.) setup Combine Reagents in Solvent glassware->setup reaction Stir and Heat (if required) setup->reaction monitor Monitor Progress (TLC/GC) reaction->monitor monitor->reaction continue quench Quench Reaction & Separate Phases monitor->quench complete extract Extract Aqueous Layer quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product analysis Characterize (NMR, MS, etc.) product->analysis

Caption: General laboratory workflow for the synthesis and purification of 1-(3-chlorophenyl)cyclopropane-1-carbonitrile.

This diagram outlines the key stages from reagent preparation through to reaction, workup, purification, and final product analysis, providing a clear visual guide for researchers executing these protocols.

References

Application Notes and Protocols for the Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug development. The described methodology is based on the well-established phase-transfer catalytic (PTC) cyclopropanation of the corresponding arylacetonitrile.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its rigid cyclopropyl scaffold can impart unique conformational constraints and metabolic stability to drug candidates. The synthesis protocol outlined below utilizes a phase-transfer catalyzed reaction between 3-chlorophenylacetonitrile and 1,2-dibromoethane, a robust and efficient method for the construction of the cyclopropane ring.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Reaction Scheme

Caption: Synthesis of this compound from 3-chlorophenylacetonitrile and 1,2-dibromoethane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterValue
Reactants
3-Chlorophenylacetonitrile1.0 molar equivalent
1,2-Dibromoethane1.2 molar equivalents
Sodium Hydroxide (50% aq.)Excess
TEBAC (Catalyst)0.05 molar equivalents
Reaction Conditions
Temperature25-30 °C
Reaction Time2-3 hours
SolventToluene (optional, for dilution)
Product Information
Product NameThis compound
Molecular FormulaC₁₀H₈ClN
Molecular Weight177.63 g/mol [1]
AppearanceColorless to pale yellow oil or solid
Purity (typical)>95%
Yield (expected)60-70%

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 3-Chlorophenylacetonitrile (98%)

  • 1,2-Dibromoethane (99%)

  • Sodium hydroxide (NaOH) pellets

  • Triethylbenzylammonium chloride (TEBAC)

  • Toluene

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Saturated brine solution

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of 50% Sodium Hydroxide Solution: In a beaker, carefully dissolve 50 g of sodium hydroxide pellets in 50 mL of deionized water. The dissolution is highly exothermic, so cool the beaker in an ice bath during the addition. Allow the solution to cool to room temperature before use.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charging Reactants: To the flask, add 3-chlorophenylacetonitrile (e.g., 15.16 g, 0.1 mol), triethylbenzylammonium chloride (TEBAC) (1.14 g, 0.005 mol), and 50 mL of the 50% aqueous sodium hydroxide solution.

  • Addition of 1,2-Dibromoethane: Begin vigorous stirring of the mixture. From the dropping funnel, add 1,2-dibromoethane (e.g., 22.55 g, 0.12 mol) dropwise over a period of 30 minutes. An exothermic reaction will occur; maintain the reaction temperature between 25-30 °C by using a water bath for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Work-up:

    • After the reaction is complete, add 100 mL of deionized water to the reaction mixture to dissolve the precipitated salts.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with a saturated brine solution (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.

    • The crude product is then purified by vacuum distillation to obtain pure this compound as a colorless to pale yellow oil or solid.

Characterization:

The structure of the synthesized this compound can be confirmed by spectroscopic methods:

  • ¹H NMR: The spectrum should show the absence of the singlet corresponding to the methylene protons of 3-chlorophenylacetonitrile and the appearance of multiplets in the region characteristic of cyclopropyl protons.

  • ¹³C NMR: The spectrum will show the characteristic signals for the cyclopropyl carbons and the quaternary carbon attached to the nitrile group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_naoh Prepare 50% NaOH Solution charge_reactants Charge Flask with 3-Chlorophenylacetonitrile, TEBAC, and NaOH solution add_dbe Add 1,2-Dibromoethane dropwise at 25-30 °C charge_reactants->add_dbe stir_reaction Stir at room temperature for 2-3 hours add_dbe->stir_reaction quench Add Water stir_reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate on Rotary Evaporator dry->concentrate distill Vacuum Distillation concentrate->distill product product distill->product This compound

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • 1,2-Dibromoethane is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium hydroxide is corrosive; avoid contact with skin and eyes.

  • Organic solvents are flammable; keep away from ignition sources.

References

Application Notes and Protocols: 1-(3-Chlorophenyl)cyclopropanecarbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)cyclopropanecarbonitrile is a versatile synthetic building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid cyclopropane scaffold, combined with the reactive nitrile functionality and the electronically distinct 3-chlorophenyl group, offers a unique three-dimensional profile that can be exploited to design novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of biologically active compounds, particularly those targeting the central nervous system.

The primary application of this compound lies in its role as a precursor for a variety of derivatives, most notably through the reduction of the nitrile group to a primary amine, yielding (1-(3-chlorophenyl)cyclopropyl)methanamine. This amine serves as a crucial intermediate for the synthesis of compounds with potential therapeutic applications in neurological disorders such as depression and anxiety, by modulating neurotransmitter activity.[1] The cyclopropyl moiety is a well-established bioisostere that can enhance metabolic stability, binding affinity, and potency of drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 124276-32-0
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol
Appearance Solid
Boiling Point 316.5°C at 760 mmHg

Core Applications in Drug Discovery

The principal utility of this compound in drug discovery is as a starting material for the synthesis of more complex molecules with therapeutic potential. The nitrile group can be readily transformed into other functional groups, providing a gateway to a diverse range of chemical entities.

Synthesis of Key Intermediates

The most common and pivotal transformation is the reduction of the nitrile to a primary amine, (1-(3-chlorophenyl)cyclopropyl)methanamine. This amine is a versatile intermediate for the introduction of the 1-(3-chlorophenyl)cyclopropylmethyl moiety into various molecular scaffolds.

Incorporation into Neurologically Active Scaffolds

Derivatives of this compound are primarily explored for their potential to modulate the activity of neurotransmitter systems. The structural motif is found in compounds designed as antidepressants and anxiolytics. For instance, the related compound 1-(3-chlorophenyl)piperazine is a known metabolite of the antidepressant trazodone and acts as a serotonergic agonist.[2] This suggests that incorporating the 1-(3-chlorophenyl)cyclopropyl moiety could lead to novel compounds with similar or improved pharmacological profiles.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, adapted from procedures for related cyclopropanecarbonitriles. The reaction involves the cyclization of a suitable precursor using a base and a phase-transfer catalyst.

Materials:

  • 3-Chlorophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-chlorophenylacetonitrile (1 equivalent) in dichloromethane, add 1,2-dibromoethane (1.2 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).

  • Add a 50% aqueous solution of sodium hydroxide (5 equivalents) dropwise to the vigorously stirred mixture at room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 60-75%

Protocol 2: Reduction of this compound to (1-(3-Chlorophenyl)cyclopropyl)methanamine

This protocol details the reduction of the nitrile functionality to a primary amine, a key step in the synthesis of many drug candidates.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure (using LiAlH₄):

  • To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-(3-Chlorophenyl)cyclopropyl)methanamine. The product can be further purified by distillation or conversion to its hydrochloride salt.

Expected Yield: 70-85%

Data Presentation

While specific quantitative biological data for this compound itself is not widely published due to its primary role as an intermediate, the following table summarizes the reported biological activities of some of its derivatives.

Derivative ClassBiological ActivityTarget/AssayReference
1-Phenylcyclopropane CarboxamidesAntidepressant, Anticancer, AntimicrobialVarious cell lines and in vivo models[3]
Trazodone AnaloguesAntidepressantSerotonin 5-HT1A/5-HT7 receptors[4]
Dicyano-cyclopropanecarboxamidesFungicidal, LarvicidalPythium aphanidermatum, Culex pipiens pallens[5]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Synthesis_of_Intermediate start 3-Chlorophenylacetonitrile intermediate This compound start->intermediate 1,2-Dibromoethane, NaOH, TBAB final (1-(3-Chlorophenyl)cyclopropyl)methanamine intermediate->final Reduction (e.g., LiAlH₄)

Caption: Synthetic pathway from 3-chlorophenylacetonitrile to the key amine intermediate.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Screening & Optimization start This compound amine (1-(3-Chlorophenyl)cyclopropyl)methanamine start->amine Reduction amide Amide Coupling amine->amide alkylation Reductive Amination amine->alkylation bio_assay Biological Assays amide->bio_assay alkylation->bio_assay sar Structure-Activity Relationship bio_assay->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: General workflow for drug discovery using the key amine intermediate.

Conclusion

This compound is a valuable and versatile building block in drug discovery, offering a gateway to a wide array of novel chemical entities. Its primary utility lies in its conversion to (1-(3-chlorophenyl)cyclopropyl)methanamine, a key intermediate for the synthesis of compounds with potential therapeutic applications, particularly in the field of neuroscience. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own drug discovery programs.

References

Application Notes and Protocols: 1-(3-Chlorophenyl)cyclopropanecarbonitrile as a Key Building Block for Novel Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 1-(3-chlorophenyl)cyclopropanecarbonitrile as a versatile building block in the synthesis of novel antidepressant agents. The focus is on the synthesis of a potential analog of Milnacipran, a known serotonin-norepinephrine reuptake inhibitor (SNRI). These notes include pharmacological data for Milnacipran as a representative compound, detailed synthetic procedures, and diagrams of relevant biological pathways and experimental workflows to guide researchers in the development of new chemical entities for the treatment of depressive disorders.

Introduction

The cyclopropylamine moiety is a critical pharmacophore in a number of centrally acting agents, including antidepressants. Its rigid structure can confer favorable pharmacological properties, such as increased potency and improved metabolic stability. This compound is a key intermediate for the synthesis of compounds structurally related to the established antidepressant Milnacipran. The introduction of a chlorine atom on the phenyl ring is a common medicinal chemistry strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially leading to improved efficacy or a more desirable side-effect profile.

Milnacipran is a well-characterized SNRI that exerts its therapeutic effect by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1] This dual mechanism of action is believed to be highly effective in treating not only depression but also neuropathic pain and fibromyalgia.[2][3] This document will outline the synthesis of a 3-chloro-substituted analog of Milnacipran, leveraging this compound as the starting material.

Pharmacological Data

While specific pharmacological data for the 3-chloro analog of Milnacipran is not publicly available, the data for Milnacipran serves as a crucial benchmark. The chloro-substitution may alter the binding affinities, and experimental validation is necessary.

Table 1: In Vitro Pharmacological Profile of Milnacipran

TargetIC50 (nM)Reference
Norepinephrine Transporter (NET)77[4]
Serotonin Transporter (SERT)420[4]

Table 2: Pharmacokinetic Properties of Milnacipran

ParameterValueReference
Bioavailability85-90%[5]
Protein Binding13%[3]
Elimination Half-life6-8 hours[5]
MetabolismPrimarily via glucuronidation[5]

Experimental Protocols

The following protocols are based on established synthetic routes for Milnacipran and adapted for the use of this compound.

Protocol 1: Synthesis of 2-(aminomethyl)-1-(3-chlorophenyl)-N,N-diethylcyclopropanecarboxamide (3-chloro-Milnacipran analog)

This multi-step synthesis involves the formation of the cyclopropane ring, introduction of the carboxamide, and subsequent reduction of the nitrile to the primary amine.

Logical Workflow for the Synthesis of 3-chloro-Milnacipran analog

G A 1-(3-Chlorophenyl) cyclopropanecarbonitrile B 1-(3-Chlorophenyl)-2-(hydroxymethyl) cyclopropanecarbonitrile A->B   Hydroxymethylation    C 1-(3-Chlorophenyl)-2-formyl cyclopropanecarbonitrile B->C   Oxidation    D 2-(Aminomethyl)-1-(3-chlorophenyl) cyclopropanecarbonitrile C->D   Reductive Amination    E 2-(Aminomethyl)-1-(3-chlorophenyl)- N,N-diethylcyclopropanecarboxamide (3-chloro-Milnacipran analog) D->E   Carboxamide Formation    cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binding Norepinephrine->NET Reuptake NE_Receptor NE Receptor Norepinephrine->NE_Receptor Binding Signal_Transduction Signal Transduction (Therapeutic Effect) 5HT_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction SNRI 3-chloro-Milnacipran analog (SNRI) SNRI->SERT Inhibition SNRI->NET Inhibition

References

Application Notes and Protocols: 1-(3-Chlorophenyl)cyclopropanecarbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3-chlorophenyl)cyclopropanecarbonitrile as a key intermediate in the synthesis of novel agrochemicals. While direct synthetic routes from this specific precursor to commercially available agrochemicals are not extensively detailed in publicly available literature, its structural motifs are present in several important fungicides and herbicides. This document outlines the synthesis of the title compound and its potential applications in the creation of bioactive molecules, drawing parallels with the synthesis of prominent cyclopropyl-containing fungicides like prothioconazole and cyproconazole.

Introduction

This compound is a valuable building block in agrochemical research, primarily utilized for the development of new pesticides and herbicides with enhanced efficacy and improved environmental profiles.[1] The incorporation of the cyclopropyl ring is a common strategy in the design of modern agrochemicals, as this moiety can significantly influence the biological activity and metabolic stability of the final product. This intermediate provides a scaffold for introducing the 3-chlorophenyl and cyclopropanecarbonitrile groups into more complex molecules.

Synthesis of this compound

Experimental Protocol: Synthesis of a 1-Arylcyclopropanecarbonitrile (General Procedure)

This protocol is a representative example of a cyclopropanation reaction that could be adapted for the synthesis of the title compound.

Reaction Scheme:

cluster_0 cluster_1 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Reagents_A Base (e.g., Piperidine) Ethanol Malononitrile Malononitrile Intermediate_A 2-(3-Chlorobenzylidene)malononitrile Product 1-(3-Chlorophenyl)cyclopropane-1,1-dicarbonitrile Intermediate_A->Product Corey-Chaykovsky Reagent (e.g., (CH3)3S(O)I / NaH) DMSO Intermediate_A->Product Reagents_A->Intermediate_A Knoevenagel Condensation Decyanation_Step Decyanation Final_Product This compound Decyanation_Step->Final_Product e.g., NaBH4 / EtOH or other reducing agents

Caption: General synthetic approach for this compound.

Materials:

  • 3-Chlorobenzaldehyde

  • Malononitrile

  • Piperidine (or other suitable base)

  • Ethanol

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO)

  • Sodium borohydride

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve 3-chlorobenzaldehyde and malononitrile in ethanol. Add a catalytic amount of piperidine and reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product, 2-(3-chlorobenzylidene)malononitrile, can be purified by recrystallization.

  • Cyclopropanation (Corey-Chaykovsky Reaction): To a suspension of sodium hydride in DMSO under an inert atmosphere, add trimethylsulfoxonium iodide portion-wise at room temperature. Stir the resulting mixture for 1 hour until the evolution of hydrogen ceases. To this ylide solution, add a solution of 2-(3-chlorobenzylidene)malononitrile in DMSO dropwise. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure to obtain the crude 1-(3-chlorophenyl)cyclopropane-1,1-dicarbonitrile.

  • Reductive Decyanation: Dissolve the crude dinitrile in ethanol and cool the solution in an ice bath. Add sodium borohydride portion-wise. Stir the reaction mixture at room temperature for 2-3 hours.

  • Final Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.

Quantitative Data (Illustrative):

The following table presents hypothetical but realistic quantitative data for the synthesis described above.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Knoevenagel Condensation3-Chlorobenzaldehyde (1 eq)Malononitrile (1.1 eq)EthanolReflux390-95>98
CyclopropanationIntermediate A (1 eq)Trimethylsulfoxonium iodide (1.5 eq)DMSO251475-85~95
Reductive DecyanationIntermediate B (1 eq)Sodium borohydride (2 eq)Ethanol0-252.580-90>98

Application in the Synthesis of Triazole Fungicides

The this compound structure is a key component of several potent fungicides. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further functionalized. A particularly important application of related cyclopropyl intermediates is in the synthesis of triazole fungicides. While a direct synthesis from this compound is not explicitly documented, the following protocol for a key intermediate in the synthesis of the commercial fungicide prothioconazole illustrates a plausible synthetic transformation.

Experimental Protocol: Synthesis of a Triazole Intermediate (Analogous to Prothioconazole Synthesis)

This protocol describes the N-alkylation of 1,2,4-triazole with a chlorocyclopropyl ketone, a key step in the synthesis of prothioconazole. This illustrates how a cyclopropyl-containing intermediate can be coupled with a triazole ring.

Reaction Scheme:

cluster_0 cluster_1 Start_A 2-Chloro-1-(1-chlorocyclopropyl)ethanone Reagents Base (e.g., K2CO3) Phase Transfer Catalyst (e.g., TBAB) Solvent (e.g., Acetonitrile) Start_B 1,2,4-Triazole Product 1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Reagents->Product Nucleophilic Substitution

Caption: Synthesis of a key prothioconazole intermediate.

Materials:

  • 2-Chloro-1-(1-chlorocyclopropyl)ethanone

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Water

  • Ethyl acetate

Procedure:

  • To a stirred suspension of 1,2,4-triazole and potassium carbonate in acetonitrile, add tetrabutylammonium bromide.

  • Heat the mixture to a specified temperature (e.g., 60-80 °C).

  • Add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone in acetonitrile dropwise to the reaction mixture.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data for Triazole Intermediate Synthesis:

Reactant 1Reactant 2BaseCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-Chloro-1-(1-chlorocyclopropyl)ethanone (1 eq)1,2,4-Triazole (1.2 eq)K₂CO₃ (1.5 eq)TBAB (0.05 eq)Acetonitrile706~93>99

Logical Workflow for Agrochemical Development

The development of new agrochemicals from intermediates like this compound follows a structured workflow.

Intermediate This compound Functionalization Functional Group Transformation (e.g., hydrolysis, reduction) Intermediate->Functionalization Coupling Coupling with Bioactive Moieties (e.g., triazoles, pyrazoles) Functionalization->Coupling Library Library of Novel Compounds Coupling->Library Screening High-Throughput Screening (Fungicidal, Herbicidal Activity) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Agrochemical Candidate Optimization->Candidate

Caption: Workflow for agrochemical discovery and development.

Conclusion

This compound is a promising intermediate for the synthesis of novel agrochemicals. Its utility lies in the ability to introduce a synthetically versatile cyclopropylnitrile moiety attached to a chlorophenyl group. While direct, publicly documented pathways to commercial products are scarce, the synthetic methodologies and transformations common in the synthesis of related cyclopropyl-containing agrochemicals, such as triazole fungicides, provide a clear roadmap for its potential applications. The protocols and data presented herein, though in part illustrative, offer a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of this and similar intermediates.

References

Analytical methods for 1-(3-Chlorophenyl)cyclopropanecarbonitrile characterization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical Characterization of 1-(3-Chlorophenyl)cyclopropanecarbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a chemical intermediate used in the synthesis of various compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique structure, featuring a chlorophenyl group attached to a cyclopropane ring with a nitrile functional group, necessitates robust analytical methods for identity confirmation, purity assessment, and quality control. This document provides detailed application notes and exemplary protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Compound Properties:

PropertyValue
CAS Number 124276-32-0
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol [1]
Boiling Point 316.5°C at 760 mmHg[1]
Density 1.247 g/cm³ (calculated)[2]
Form Solid

HPLC-UV is a primary technique for assessing the purity of this compound and quantifying it in the presence of impurities. A reversed-phase method is typically suitable for this type of aromatic compound.

Experimental Protocol

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing and dissolving approximately 10 mg of the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 220 nm.

    • Run Time: 15 minutes.

Data Presentation: Purity Analysis

The following table presents hypothetical data for a sample of this compound analyzed using the described HPLC-UV method.

Peak No.Retention Time (min)Peak Area (%)Identity
12.850.45Impurity A
24.1299.20This compound
35.300.35Impurity B

Workflow Visualization

HPLC_Workflow start_end start_end process process data data output output start Start prep_stock Prepare 1 mg/mL Stock Solution in ACN start->prep_stock prep_work Dilute to 0.1 mg/mL with Mobile Phase prep_stock->prep_work hplc_inject Inject 10 µL into HPLC System prep_work->hplc_inject hplc_run Run Isocratic Method (ACN:H2O, 60:40) hplc_inject->hplc_run detect UV Detection at 220 nm hplc_run->detect chromatogram Generate Chromatogram detect->chromatogram analysis Integrate Peaks & Calculate Purity chromatogram->analysis end End analysis->end GCMS_Workflow start_end start_end process process data data output output start Start prep_sample Prepare 10 µg/mL Sample in Ethyl Acetate start->prep_sample gc_inject Inject 1 µL into GC-MS System prep_sample->gc_inject gc_sep Chromatographic Separation (HP-5ms column) gc_inject->gc_sep ms_ionize Electron Ionization (70 eV) gc_sep->ms_ionize ms_detect Mass Analysis (m/z 40-300) ms_ionize->ms_detect tic Generate Total Ion Chromatogram (TIC) ms_detect->tic mass_spec Acquire Mass Spectrum of Peak ms_detect->mass_spec analysis Identify Compound via Library Match & Fragmentation tic->analysis mass_spec->analysis end End analysis->end NMR_Workflow start_end start_end process process data data output output start Start prep_sample Dissolve 5-10 mg Sample in CDCl3 with TMS start->prep_sample transfer Transfer to 5 mm NMR Tube prep_sample->transfer acquire Acquire 1H and 13C Spectra on 400 MHz Spectrometer transfer->acquire process_data Process FID (Fourier Transform, Phasing) acquire->process_data spectra Generate 1H & 13C NMR Spectra process_data->spectra analysis Assign Peaks & Elucidate Structure spectra->analysis end End analysis->end FTIR_Workflow start_end start_end process process data data output output start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background place_sample Place Solid Sample on ATR Crystal background->place_sample acquire_spectrum Acquire Sample Spectrum (4000-400 cm-1) place_sample->acquire_spectrum ftir_spectrum Generate IR Spectrum acquire_spectrum->ftir_spectrum analysis Identify Characteristic Absorption Bands ftir_spectrum->analysis end End analysis->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Chlorophenyl Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of chlorophenyl positional isomers using High-Performance Liquid Chromatography (HPLC). It details experimental protocols for sample preparation and chromatographic separation, and presents quantitative data for the resolution of various chlorophenyl isomer groups. The methodologies outlined are designed to assist researchers, scientists, and drug development professionals in achieving robust and reproducible separation of these challenging compounds. A generalized experimental workflow is also presented to guide method development.

Introduction

Chlorophenyl compounds are a class of aromatic molecules containing one or more chlorine atoms attached to a benzene ring. Positional isomers of these compounds, which differ only in the location of the chlorine atom(s) on the ring, often exhibit similar physicochemical properties, making their separation and quantification a significant analytical challenge. The ability to accurately analyze these isomers is crucial in various fields, including environmental monitoring, pharmaceutical analysis, and industrial quality control, as the toxicological properties and chemical reactivity of isomers can vary significantly.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation of positional isomers. By carefully selecting the stationary phase, mobile phase composition, and other chromatographic parameters, it is possible to achieve baseline resolution of complex isomer mixtures. This application note explores the use of reversed-phase HPLC for the separation of several classes of chlorophenyl positional isomers, including dichlorobenzenes, chlorotoluenes, and chloroanilines.

Experimental Protocols

Standard and Sample Preparation

A generalized protocol for the preparation of standards and samples for HPLC analysis is provided below.

Materials:

  • Chlorophenyl isomer standards (e.g., 1,2-dichlorobenzene, 1,3-dichlorobenzene, 1,4-dichlorobenzene)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (0.22 µm or 0.45 µm)

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of each individual chlorophenyl isomer standard and dissolve it in a known volume of acetonitrile to prepare individual stock solutions of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Preparation: Prepare a mixed working standard solution by appropriately diluting the individual stock solutions with the mobile phase to achieve the desired final concentration for each isomer (e.g., 10 µg/mL).

  • Sample Preparation:

    • For liquid samples, dilute an accurately measured volume with the mobile phase to a concentration within the calibration range.

    • For solid samples, accurately weigh a known amount of the sample and dissolve it in a suitable solvent, followed by dilution with the mobile phase. Sonication may be used to aid dissolution.[1]

  • Filtration: Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials to remove any particulate matter.[1]

HPLC Methodologies

The following tables summarize HPLC methods that can be employed for the separation of different classes of chlorophenyl positional isomers. These methods can serve as a starting point for method development and optimization.

Method 1: Separation of Dichlorobenzene Isomers [2][3]

ParameterCondition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient
Injection Volume 10 µL

Method 2: Separation of Chlorotoluene Isomers [2][3]

ParameterCondition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient
Injection Volume 10 µL

Method 3: Separation of Chloroaniline Isomers [4]

ParameterCondition
Stationary Phase C18 or other suitable reversed-phase column
Mobile Phase Acetonitrile or Methanol as the organic modifier with water. The elution order can be influenced by the choice of organic solvent.
Flow Rate 1.0 mL/min (typical)
Detection UV (wavelength to be optimized based on analyte absorbance)
Column Temperature Ambient
Injection Volume 10 µL

Quantitative Data

The following tables present typical retention times for the separation of chlorophenyl positional isomers using the methods described above. Note that retention times can vary depending on the specific HPLC system, column, and exact experimental conditions.

Table 1: Retention Times for Dichlorobenzene Isomers on a C18 Column [2][3]

IsomerRetention Time (min)
1,2-Dichlorobenzene (ortho)8.5
1,3-Dichlorobenzene (meta)9.2
1,4-Dichlorobenzene (para)9.8

Table 2: Retention Times for Chlorotoluene Isomers on a C18 Column [2][3]

IsomerRetention Time (min)
2-Chlorotoluene (ortho)7.9
3-Chlorotoluene (meta)8.4
4-Chlorotoluene (para)8.8

Experimental Workflow and Logical Relationships

A systematic approach is crucial for the successful development of an HPLC method for the separation of chlorophenyl positional isomers. The following diagram illustrates a general workflow.

HPLC_Workflow cluster_C Initial Method Development cluster_G Method Optimization A Define Analytical Goal (e.g., Baseline separation of isomers) B Analyte Characterization (Solubility, UV spectra) A->B C Initial Method Development B->C D Sample Preparation (Dissolution, Filtration) C->D E HPLC Analysis D->E F Data Acquisition and Processing E->F G Method Optimization F->G Resolution < 1.5 H Method Validation F->H Resolution ≥ 1.5 G->E I Routine Analysis H->I C1 Column Selection (e.g., C18, Phenyl-Hexyl) C2 Mobile Phase Selection (ACN/Water, MeOH/Water) C3 Detector Wavelength Selection G1 Adjust Mobile Phase Composition G2 Modify Flow Rate G3 Change Column Temperature

Caption: General workflow for HPLC method development for the analysis of chlorophenyl positional isomers.

Signaling Pathways (Not Applicable)

The analysis of chlorophenyl positional isomers by HPLC does not directly involve biological signaling pathways. Therefore, a diagram for signaling pathways is not included in this application note.

Conclusion

This application note has provided detailed protocols and quantitative data for the HPLC analysis of chlorophenyl positional isomers. The presented methods, utilizing common reversed-phase columns, demonstrate effective separation of dichlorobenzenes, chlorotoluenes, and provide a starting point for the analysis of chloroanilines. The generalized workflow for method development offers a systematic approach to achieving optimal separation of these and other chlorophenyl isomer groups. By implementing these methodologies, researchers, scientists, and drug development professionals can achieve reliable and accurate analysis of chlorophenyl positional isomers for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aryl Cyclopropanenitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of aryl cyclopropanenitriles. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aryl cyclopropanenitriles?

A1: The most prevalent methods include:

  • Michael-Initiated Ring Closure (MIRC): This is a highly efficient method involving the reaction of a 2-arylacetonitrile with an α,β-unsaturated nitrile (often an α-bromoennitrile) in the presence of a base.[1][2]

  • Phase-Transfer Catalysis (PTC): PTC is a versatile technique that facilitates the reaction between reactants in immiscible phases, often using a quaternary ammonium or phosphonium salt as the catalyst. It can be applied to both MIRC-type reactions and dihalocarbene additions.[3][4][5][6]

  • Reactions with Carbenes/Carbenoids: This classic approach involves the reaction of an alkene with a carbene or carbenoid species. For aryl cyclopropanenitriles, this would typically involve the cyclopropanation of a substituted acrylonitrile. Common methods for carbene generation include the use of diazo compounds or the Simmons-Smith reaction.[7][8][9][10][11][12]

Q2: What is the general mechanism for the Michael-Initiated Ring Closure (MIRC) reaction?

A2: The MIRC reaction for the synthesis of aryl cyclopropanenitriles proceeds through a two-step sequence:

  • Michael Addition: A base deprotonates the 2-arylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile and attacks the β-carbon of the α-bromoennitrile in a conjugate addition.

  • Intramolecular Cyclization: The resulting intermediate, which now contains both nucleophilic and electrophilic centers, undergoes an intramolecular SN2 reaction. The newly formed carbanion displaces the bromide, forming the cyclopropane ring.[1]

Below is a diagram illustrating this pathway.

MIRC_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization Ar-CH2-CN 2-Arylacetonitrile Carbanion Ar-CH(-)-CN Ar-CH2-CN->Carbanion Base Base Base Michael_Adduct Michael Adduct Intermediate Carbanion->Michael_Adduct + Br-CH=C(Ar')-CN Br-CH=C(Ar')-CN α-Bromoennitrile Cyclopropane Aryl Cyclopropanenitrile Michael_Adduct->Cyclopropane Intramolecular SN2 (-Br-)

Caption: General mechanism of the Michael-Initiated Ring Closure (MIRC) reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of Aryl Cyclopropanenitrile

Q: My reaction has a very low yield or has not produced any of the desired aryl cyclopropanenitrile. What are the likely causes and how can I resolve this?

A: Low or no yield is a frequent problem that can often be traced back to the reaction conditions, particularly the choice of base and solvent.

Potential Causes and Solutions:

  • Inappropriate Base Selection: The base is crucial for the initial deprotonation of the 2-arylacetonitrile. If the base is too weak, the reaction will not initiate. Conversely, an overly strong or sterically hindered base might favor side reactions.

    • Solution: For MIRC reactions, cesium carbonate (Cs₂CO₃) has been shown to be highly effective.[1][2] If you are using an organic base like DBU and observing low yields, consider switching to an inorganic base. A control experiment with no base should yield no product, confirming the base's essential role.[1]

  • Sub-optimal Solvent: The solvent can significantly impact the solubility of reactants and the stability of intermediates.

    • Solution: Acetonitrile (CH₃CN) is a good starting point for MIRC reactions.[1] If solubility is an issue, you may need to screen other polar aprotic solvents.

  • Poor Quality Reagents: Impurities in your starting materials or catalyst can inhibit the reaction.

    • Solution: Ensure your 2-arylacetonitrile and α-bromoennitrile are pure. If using a phase-transfer catalyst, verify its activity and purity.

  • Reaction Temperature: The reaction is typically run at room temperature.[1][2] Deviations from this may affect the reaction rate and selectivity.

    • Solution: Ensure the reaction is maintained at a consistent room temperature unless literature for your specific substrates suggests otherwise.

  • Set up several small-scale parallel reactions in a multi-well plate or in separate vials.

  • To each reaction, add the 2-arylacetonitrile (1.0 eq) and α-bromoennitrile (1.0 eq) in acetonitrile.

  • To each vial, add a different base (1.5 eq). Screen a variety of inorganic bases (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) and organic bases (e.g., DBU, DIPEA).

  • Stir all reactions at room temperature for 12 hours.

  • Monitor the reactions by TLC or LC-MS to determine the consumption of starting materials and the formation of the product.

  • Based on the results, select the base that provides the highest yield of the desired aryl cyclopropanenitrile.

EntryBase (1.5 equiv.)SolventYield (%)
1DBUCH₃CN15
2t-BuOKCH₃CN83
3K₂CO₃CH₃CN85
4Na₂CO₃CH₃CN78
5Cs₂CO₃ CH₃CN 95
6Cs₂CO₃THF75
7Cs₂CO₃DCM68
8Cs₂CO₃Toluene55
9NoneCH₃CN0

Data adapted from a study on the synthesis of dinitrile-substituted cyclopropanes.[1][2] Conditions: 2-arylacetonitrile (0.2 mmol), α-bromoennitrile (0.2 mmol), base (0.3 mmol) in solvent (1.0 mL) at room temperature for 12 h.

Issue 2: Formation of a Major Byproduct - The Michael Adduct

Q: I am observing a significant byproduct that I suspect is the uncyclized Michael adduct. How can I promote the cyclization step?

A: The formation of the Michael adduct as a stable byproduct indicates that the intramolecular cyclization is the rate-limiting step or is being inhibited.

Potential Causes and Solutions:

  • Insufficient Basicity or Steric Hindrance: The base may not be strong enough or may be too sterically hindered to facilitate the conformation required for the intramolecular SN2 reaction.

    • Solution: As with low yield issues, screening bases is a good strategy. A less sterically hindered and sufficiently strong base is ideal. Cesium carbonate is often a good choice due to the beneficial effect of the cesium cation.[13]

  • Solvent Effects: The solvent can influence the conformation of the Michael adduct intermediate, potentially disfavoring the geometry needed for cyclization.

    • Solution: Experiment with different solvents. A solvent that promotes a folded conformation of the intermediate may facilitate the intramolecular reaction.

  • Reaction Time and Temperature: The cyclization step may require more time or a different temperature than the initial Michael addition.

    • Solution: Try increasing the reaction time and monitor the progress by TLC or LC-MS. A modest increase in temperature could also promote cyclization, but be aware that this may also increase the rate of side reactions.

Michael_Adduct_Troubleshooting start High Michael Adduct Byproduct check_base Is the base optimal? (e.g., Cs2CO3) start->check_base change_base Screen alternative bases (e.g., K2CO3, t-BuOK) check_base->change_base No check_solvent Is the solvent optimal? (e.g., CH3CN) check_base->check_solvent Yes change_base->check_solvent change_solvent Screen alternative polar aprotic solvents (e.g., THF, DMF) check_solvent->change_solvent No check_time_temp Are reaction time and temperature sufficient? check_solvent->check_time_temp Yes change_solvent->check_time_temp increase_time_temp Increase reaction time and/or modestly increase temperature check_time_temp->increase_time_temp No end Improved Yield of Cyclized Product check_time_temp->end Yes increase_time_temp->end

Caption: Troubleshooting workflow for excessive Michael adduct formation.

Issue 3: Poor Diastereoselectivity

Q: My reaction produces a mixture of diastereomers. How can I improve the stereoselectivity?

A: The diastereoselectivity of the MIRC reaction is often influenced by steric interactions in the transition state of the cyclization step. The relative orientation of the substituents on the forming cyclopropane ring determines the final stereochemistry.

Potential Causes and Solutions:

  • Steric Effects: The size of the substituents on the 2-arylacetonitrile and the α-bromoennitrile can influence which diastereomer is favored.[1]

    • Solution: While changing the substrates is not usually an option, understanding the steric factors can help in predicting the outcome. Generally, the reaction will favor the diastereomer that minimizes steric clash between the largest substituents in the transition state.

  • Reaction Conditions: The choice of base and solvent can influence the transition state geometry and therefore the diastereoselectivity.

    • Solution: Systematically screen different bases and solvents. A change in the cation of the base (e.g., from Na⁺ to Cs⁺) can alter the coordination with the intermediate and affect stereoselectivity.

  • Temperature: Lowering the reaction temperature can sometimes enhance the energy difference between the diastereomeric transition states, leading to improved selectivity.

    • Solution: Try running the reaction at 0 °C or even lower temperatures, although this may require longer reaction times.

2-Arylacetonitrile (Ar)α-Bromoennitrile (Ar')ProductYield (%)Diastereomeric Ratio (cis:trans)
PhenylPhenyl3a95>99:1
4-MethylphenylPhenyl3b91>99:1
4-MethoxyphenylPhenyl3c89>99:1
4-ChlorophenylPhenyl3d92>99:1
Phenyl4-Methylphenyl3k93>99:1
Phenyl4-Chlorophenyl3p90>99:1

Data adapted from a study on the synthesis of dinitrile-substituted cyclopropanes, where 'cis' refers to the two nitrile groups on the same face of the cyclopropane ring.[1][2]

Purification Strategies

Q: How can I purify my aryl cyclopropanenitrile from the reaction mixture?

A: The primary method for purifying aryl cyclopropanenitriles is column chromatography.

  • Work-up: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: The choice of eluent will depend on the polarity of your product. A good starting point is a mixture of hexane and ethyl acetate. The ratio can be optimized by running TLC plates with different solvent mixtures.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by NMR and mass spectrometry to confirm its structure and purity.[14][15][16]

References

Technical Support Center: Cyclopropanation of Styrenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common byproducts encountered during the cyclopropanation of styrenes. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses specific issues related to byproduct formation in common cyclopropanation methods for styrenes.

Reactions with Diazo Compounds (e.g., Ethyl Diazoacetate with Rhodium/Copper Catalysts)

Q1: I am observing significant formation of diethyl maleate and diethyl fumarate in my rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate (EDA). What is causing this and how can I minimize it?

A1: The formation of diethyl maleate and fumarate arises from the dimerization of the carbene intermediate generated from EDA. This side reaction becomes competitive with the desired cyclopropanation, particularly at high concentrations of the diazo compound or when the catalyst is not efficiently promoting the reaction with styrene.

Troubleshooting Steps:

  • Slow Addition of Diazo Compound: Adding the ethyl diazoacetate solution slowly to the reaction mixture can help maintain a low concentration of the free carbene, thus disfavoring the dimerization pathway.

  • Optimize Catalyst Loading: Ensure that the catalyst concentration is optimal. Insufficient catalyst can lead to a buildup of the diazo compound and subsequent byproduct formation.

  • Choice of Catalyst: The choice of catalyst and ligands can significantly influence the reaction outcome. Some catalysts are more prone to promoting carbene dimerization than others. For instance, engineered myoglobin-based catalysts have been shown to minimize dimerization to less than 1% of total products when an optimal ratio of EDA to styrene is used.[1]

  • Substrate to Diazo Compound Ratio: An excess of the diazo compound can lead to increased dimerization.[1] Experiment with varying the stoichiometry to find the optimal balance for your specific substrate and catalyst system.

Q2: My reaction is producing polymeric material (polymethylene) when using diazomethane. Why is this happening?

A2: The formation of polymethylene is a common byproduct in reactions involving diazomethane and results from its self-reaction.[2] This is more likely to occur if the diazomethane is not consumed quickly by the desired reaction with the alkene.

Troubleshooting Steps:

  • Controlled Generation/Addition: If generating diazomethane in situ, ensure the generation rate is matched to the consumption rate. For solutions of diazomethane, slow addition is crucial.

  • Efficient Catalyst: A highly active and efficient catalyst for the cyclopropanation will help to consume the diazomethane as it is introduced, minimizing its self-polymerization.

Simmons-Smith and Related Reactions (e.g., with Diiodomethane and Zinc-Copper Couple)

Q1: I am observing methylation of a hydroxyl group in my substrate during a Simmons-Smith cyclopropanation. How can I prevent this?

A1: The zinc carbenoid species in the Simmons-Smith reaction is electrophilic and can react with nucleophilic heteroatoms, such as the oxygen of an alcohol, leading to methylation. This is a known side reaction, especially with prolonged reaction times or an excess of the reagent.[3]

Troubleshooting Steps:

  • Protecting Groups: Protect sensitive functional groups, like alcohols, prior to the cyclopropanation reaction.

  • Minimize Reagent Excess: Use a minimal excess of the Simmons-Smith reagent (diiodomethane and zinc-copper couple or diethylzinc).

  • Monitor Reaction Progress: Carefully monitor the reaction by TLC or GC-MS to avoid unnecessarily long reaction times once the starting material is consumed.

Q2: My product is decomposing upon workup of my Simmons-Smith reaction. What could be the cause?

A2: The byproduct of the Simmons-Smith reaction, zinc iodide (ZnI₂), is a Lewis acid.[3] If your cyclopropanated product is sensitive to acid, this can lead to decomposition or rearrangement during the workup.

Troubleshooting Steps:

  • Modified Workup: Quench the reaction with a milder reagent, such as pyridine or a saturated aqueous solution of ammonium chloride, to complex with the zinc iodide.[3]

  • Scavenging Lewis Acid: In some cases, adding an excess of diethylzinc can help to scavenge the ZnI₂ by converting it to the less acidic EtZnI.[3]

Photocatalytic Cyclopropanations

Q1: In my photocatalytic cyclopropanation of styrene, I am isolating a cyclobutane dimer of my starting material. How can I favor the desired [2+1] cycloaddition over this [2+2] cycloaddition?

A1: The formation of cyclobutane dimers is a known competing pathway in the photochemical reactions of styrenes, proceeding via a [2+2] cycloaddition.[4][5] This can occur under certain photocatalytic conditions, especially with electron-deficient styrenes.

Troubleshooting Steps:

  • Choice of Photosensitizer and Conditions: The reaction outcome can be highly dependent on the photocatalyst, solvent, and light source. Screening different photocatalysts and reaction conditions may be necessary to favor the desired cyclopropanation pathway.

  • Reaction Concentration: The concentration of the styrene derivative can influence the rate of dimerization. Adjusting the concentration may help to minimize this side reaction.

Data on Byproduct Formation

The following table summarizes quantitative data on the formation of byproducts in the cyclopropanation of styrene under various conditions.

Cyclopropanation MethodCatalyst/ReagentStyrene DerivativeDesired Product Yield (%)Byproduct(s)Byproduct Yield (%)Reference
DiazoacetateRh₂(S-DOSP)₄Styrene92Carbene Dimerization ProductsNot specified
DiazoacetateEngineered MyoglobinStyrene>99Diethyl maleate/fumarate<1 (with optimal substrate ratio)[1]
DiazoacetateFePcCl in E. coli cultureStyrene44EDA ByproductsSignificant
Simmons-SmithZn-Cu, CH₂I₂General AlkenesHighMethylation of heteroatomsVariable[3]
PhotocatalyticOrganic CyanoareneElectron-deficient styrenesGoodCyclobutane dimersVariable[4][5]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is based on established methods for metal-catalyzed cyclopropanations.

  • Materials:

    • Styrene

    • Ethyl diazoacetate (EDA)

    • Dirhodium tetraacetate [Rh₂(OAc)₄]

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve styrene and a catalytic amount of dirhodium tetraacetate in anhydrous DCM.

    • Prepare a solution of ethyl diazoacetate in anhydrous DCM.

    • Add the ethyl diazoacetate solution to the styrene solution dropwise over a period of 1-2 hours at room temperature with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the ethyl 2-phenylcyclopropane-1-carboxylate.

Visualizations

Signaling Pathways and Workflows

Byproduct_Formation_Diazo Styrene Styrene EDA Ethyl Diazoacetate (EDA) Carbene Metal Carbene Intermediate EDA->Carbene + Catalyst Catalyst Rh/Cu Catalyst Product Desired Cyclopropane Product Carbene->Product + Styrene Dimer Carbene Dimerization (Diethyl Maleate/Fumarate) Carbene->Dimer Self-Reaction

Caption: Byproduct formation in diazo-based cyclopropanation.

Troubleshooting_Workflow Start High Byproduct Formation Observed Check_Method Identify Cyclopropanation Method Start->Check_Method Diazo Diazo Compound Method Check_Method->Diazo Diazo SimmonsSmith Simmons-Smith Method Check_Method->SimmonsSmith S-S Photo Photocatalytic Method Check_Method->Photo Photo Slow_Addition Slow Reagent Addition Diazo->Slow_Addition Optimize_Catalyst Optimize Catalyst Loading Diazo->Optimize_Catalyst Protect_Groups Protect Heteroatoms SimmonsSmith->Protect_Groups Mild_Workup Use Mild Workup SimmonsSmith->Mild_Workup Screen_Conditions Screen Photocatalysts/ Conditions Photo->Screen_Conditions End Byproduct Minimized Slow_Addition->End Optimize_Catalyst->End Protect_Groups->End Mild_Workup->End Screen_Conditions->End

References

Navigating Diastereoselectivity in Simmons-Smith Cyclopropanation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of the Simmons-Smith cyclopropanation. This powerful reaction is a cornerstone for creating cyclopropane rings, a structural motif prevalent in numerous natural products and pharmaceuticals.[1][2] However, achieving high diastereoselectivity can be a significant challenge. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Enhancing Diastereoselectivity

Poor diastereoselectivity is a common issue in Simmons-Smith cyclopropanation. The following guide outlines potential causes and provides actionable solutions to improve the stereochemical outcome of your reaction.

Issue Potential Cause Recommended Solution
Low Diastereomeric Ratio (d.r.) High Reaction Temperature: Elevated temperatures can lead to the formation of less stable, kinetically favored products, thus reducing diastereoselectivity.[3]Lower the reaction temperature. Running the reaction at 0 °C or even lower temperatures often favors the thermodynamically more stable diastereomer.[3]
Inappropriate Reagent System: The classical Zn-Cu couple may not be optimal for all substrates, especially those lacking strong directing groups or those that are sterically hindered.[4]Consider using a modified Simmons-Smith reagent. The Furukawa modification (Et₂Zn and CH₂I₂) or the Charette modification can offer improved diastereoselectivity for certain substrates.[4][5]
Steric Hindrance: The Simmons-Smith reaction is sensitive to steric bulk. Cyclopropanation generally occurs on the less sterically hindered face of the alkene.[3][5]If the desired diastereomer arises from the more hindered face, consider introducing a directing group to override steric effects.
Absence of a Directing Group: For substrates like allylic alcohols, the hydroxyl group directs the zinc reagent to the same face, leading to high diastereoselectivity.[5][6] Without such a group, selectivity can be poor.If possible, modify the substrate to include a directing group (e.g., hydroxyl, ether, or amide) near the double bond. Even temporary installation of a directing group can be a viable strategy.[1][7][8]
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and, consequently, the diastereoselectivity.[1]Screen different solvents. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are often preferred as they do not compete with the substrate's directing group for coordination to the zinc reagent.[1][4]
Inconsistent Results Variable Reagent Activity: The activity of the zinc-copper couple can be inconsistent, leading to variable reaction rates and selectivities.[3]Ensure the zinc-copper couple is freshly prepared and highly active.[3] Alternatively, use the more reliable Furukawa reagent (Et₂Zn).[5]
Presence of Moisture: The organozinc reagents used in the Simmons-Smith reaction are sensitive to moisture, which can lead to decomposition and inconsistent results.[3][9]Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3][9]

Frequently Asked Questions (FAQs)

Q1: How does a hydroxyl group in an allylic alcohol direct the cyclopropanation?

A1: The hydroxyl group acts as a Lewis base and coordinates to the Lewis acidic zinc atom of the Simmons-Smith reagent. This coordination brings the reagent to the same face of the double bond as the hydroxyl group, leading to syn-cyclopropanation with high diastereoselectivity.[5][6] This is a well-established strategy to control the stereochemical outcome.

Q2: What is the "Furukawa modification" and when should I use it?

A2: The Furukawa modification utilizes diethylzinc (Et₂Zn) in place of the traditional zinc-copper couple with diiodomethane.[5] This homogeneous system often provides more reproducible results and can be more reactive, making it suitable for less reactive or sterically hindered alkenes.[4][5] It is a preferred method when higher reactivity is needed.[4]

Q3: Can I achieve high diastereoselectivity without a directing group?

A3: While challenging, it is possible. Diastereoselectivity in the absence of a directing group is primarily governed by steric effects, with the cyclopropanation occurring on the less hindered face of the alkene.[3][5] To enhance this, you can try lowering the reaction temperature or using bulkier protecting groups on the substrate to further differentiate the two faces of the double bond.

Q4: My reaction is sluggish and gives a low yield. How can I improve this?

A4: A sluggish reaction can be due to several factors, including inactive reagents, low temperature, or a deactivated substrate. First, ensure your zinc reagent (Zn-Cu couple or Et₂Zn) is active and your diiodomethane is pure.[3] If the reaction is still slow, a modest increase in temperature may be necessary, though this could impact diastereoselectivity.[3] For electron-poor alkenes, switching to a more reactive system like the Furukawa modification is often beneficial.[9]

Q5: Are there any common side reactions to be aware of?

A5: Yes, a common side reaction is the methylation of heteroatoms, such as alcohols, due to the electrophilic nature of the zinc carbenoid, especially with prolonged reaction times or excess reagent.[5][9] Additionally, the byproduct zinc iodide (ZnI₂) is a Lewis acid that can cause degradation of sensitive products.[9] Quenching the reaction with a mild base like pyridine or a saturated aqueous solution of sodium bicarbonate can help mitigate this.[5][9]

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol details a general procedure for the highly diastereoselective cyclopropanation of a chiral allylic alcohol using the Furukawa modification.

Materials:

  • Chiral allylic alcohol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 equiv) dropwise via syringe. Stir the mixture for 20 minutes at 0 °C.

  • Add diiodomethane (2.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution, followed by saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the purified product.

Data on Diastereoselectivity

The choice of substrate and reaction conditions significantly impacts the diastereoselectivity of the Simmons-Smith cyclopropanation. The following tables summarize representative data from the literature.

Table 1: Effect of Alkene Geometry on Diastereoselectivity of Acyclic Allylic Alcohols

Substrate (Allylic Alcohol)Reagent SystemSolventDiastereomeric Ratio (syn:anti)
(Z)-3-penten-2-olZn-Cu, CH₂I₂Ether>200:1
(E)-3-penten-2-olZn-Cu, CH₂I₂Ether<2:1
(E)-3-penten-2-olEt₂Zn, CH₂I₂ (5 equiv)CH₂Cl₂High (favoring syn)

Data adapted from Pereyre and co-workers' initial findings and subsequent work by Charette, highlighting the challenge with (E)-disubstituted olefins and the improvement with the Furukawa reagent.[4]

Visualizing Reaction Control

The diastereoselectivity in the Simmons-Smith cyclopropanation of allylic alcohols is a direct result of the coordination between the hydroxyl group and the zinc reagent, which dictates the trajectory of the carbenoid delivery.

diastereoselectivity_control sub Allylic Alcohol (Substrate) coord Coordination Complex (Lewis Acid-Base Interaction) sub->coord Hydroxyl Group Coordination reagent Simmons-Smith Reagent (e.g., EtZnCH₂I) reagent->coord steric_product Anti-Cyclopropyl Alcohol (Minor Diastereomer, Steric Control) reagent->steric_product Steric Approach (Undirected) ts Directed Transition State ('Butterfly-like') coord->ts Intramolecular Carbenoid Delivery product Syn-Cyclopropyl Alcohol (Major Diastereomer) ts->product High Diastereoselectivity

Caption: Logical workflow for achieving high diastereoselectivity.

The provided diagram illustrates the key role of the hydroxyl directing group in achieving high diastereoselectivity. The initial coordination between the allylic alcohol and the zinc reagent forms a complex that pre-organizes the molecule for an intramolecular-like delivery of the methylene group, leading to the formation of the syn diastereomer. In the absence of this directing effect, the reaction would be governed by less selective steric factors.

References

Troubleshooting low conversion in base-promoted cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in base-promoted cyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: My base-promoted cyclopropanation reaction has a very low yield. What are the most common causes?

Low conversion or yield in a base-promoted cyclopropanation can stem from several factors. The most critical parameters to investigate are the choice of base, the solvent system, and the reaction temperature, as these are all essential for the transformation.[1][2] Substrate reactivity, steric hindrance, and the presence of incompatible functional groups can also significantly impact the reaction's success.[1][3][4] A systematic approach to optimizing these variables is the key to improving your yield.

Q2: I suspect my current base is not strong or suitable enough. How do I select the right base to improve my reaction yield?

The choice of base is crucial, and its absence can lead to no product formation at all.[1][2] Both organic and inorganic bases can be effective, but their performance is highly dependent on the specific substrates and reaction conditions. For instance, in the synthesis of dinitrile-substituted cyclopropanes, organic bases like DBU may give a moderate yield, while inorganic bases, particularly Cesium Carbonate (Cs₂CO₃), can provide a significantly higher yield.[1][2]

If you suspect an issue with your base, a screening experiment is the most effective troubleshooting step.

The following table summarizes the results from a study optimizing the base for the reaction between (Z)-2-bromo-3-phenylacrylonitrile and 2-pyridylacetonitrile.[1][2]

EntryBaseYield (%)
1DABCOTrace
2DBU38
3TEANo Product
4EtN(i-Pr)₂No Product
5K₃PO₄65
6K₂CO₃80
7Na₂CO₃52
8Li₂CO₃41
9Cs₂CO₃95
10No BaseNo Product

Reaction conditions: 0.2 mmol of each substrate, 1.5 equiv. of base, in 1.0 mL MeCN at room temperature for 12 h. Yields are for the isolated product.[1][2]

  • Preparation: In separate, dry reaction vials, add your starting materials (e.g., Michael acceptor and donor, 0.2 mmol each) and a magnetic stir bar.

  • Solvent Addition: Add the solvent determined to be optimal or a standard solvent like MeCN (1.0 mL) to each vial.

  • Base Addition: To each vial, add a different base (1.5 equivalents). Ensure you test a range of bases, including both organic (e.g., DBU) and inorganic options (e.g., K₂CO₃, Cs₂CO₃).

  • Reaction: Stir the mixtures at a constant temperature (e.g., room temperature) for a set period (e.g., 12 hours).

  • Analysis: Monitor the reactions by TLC or LC-MS to gauge conversion. Upon completion, work up the reactions and isolate the product to determine the yield for each base.

Q3: Could the solvent be the cause of the low conversion? How do I choose an appropriate solvent?

Yes, the solvent plays a critical role.[2][5] It affects the solubility of reagents and the stabilization of intermediates. The rate and efficiency of cyclopropanation can decrease as the basicity of the solvent increases.[5][6] Screening various solvents is essential for optimization. Studies have shown that while acetonitrile (MeCN) and dimethylformamide (DMF) can effectively promote the reaction, other common solvents like DMSO, H₂O, DCE, THF, and dioxane may result in significantly lower yields.[1][2]

The following data was collected using Cs₂CO₃ as the base while screening various solvents.[1][2]

EntrySolventYield (%)
1MeCN95
2DMF75
3DMSO25
4H₂OTrace
5DCE10
6THFTrace
7DioxaneTrace

Reaction conditions: 0.2 mmol of each substrate, 1.5 equiv. of Cs₂CO₃, in 1.0 mL of solvent at room temperature for 12 h. Yields are for the isolated product.[1][2]

Q4: How does reaction temperature affect the conversion, and what is the optimal range?

Temperature is a critical parameter.[1][2] Both decreasing and increasing the temperature from the optimal point can lead to diminished yields.[1][2][7] For many base-promoted cyclopropanations, room temperature is a good starting point. In one study, running the reaction at 0°C or 40°C resulted in lower yields compared to room temperature.[1][2] It is advisable to run test reactions at different temperatures (e.g., 0°C, room temperature, and a slightly elevated temperature like 40-50°C) to find the optimum for your specific substrate combination.

Q5: My reaction conditions seem optimized, but the yield is still low. Could my starting materials be the problem?

Yes, substrate scope and functional group compatibility are very important.[1]

  • Electronic Effects: The electronic nature of the substituents on your alkene can influence reactivity. Electron-rich olefins tend to react faster with carbenoids than electron-poor ones.[5]

  • Steric Hindrance: Bulky groups near the reaction site can sterically hinder the cyclopropanation, leading to lower yields.[4]

  • Functional Group Tolerance: While many base-promoted cyclopropanations tolerate a wide array of functional groups (e.g., alkyl, methoxy, chloro, bromo, fluoro, cyano), some groups may interfere with the reaction.[1][3] For example, acidic protons elsewhere in the molecule could be deprotonated by the base, consuming the base and potentially leading to side reactions. Free alcohol and amine groups are known to interact with some cyclopropanating reagents, which may require a protection strategy.[8]

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting low conversion in your base-promoted cyclopropanation experiment.

Troubleshooting_Workflow start Low Conversion in Cyclopropanation check_base Step 1: Verify Base start->check_base base_ok Base is Appropriate? check_base->base_ok screen_bases Action: Screen a Panel of Organic & Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃, DBU) base_ok->screen_bases No check_solvent Step 2: Evaluate Solvent base_ok->check_solvent Yes screen_bases->check_solvent solvent_ok Solvent is Optimal? check_solvent->solvent_ok screen_solvents Action: Screen Solvents with Varying Polarity (e.g., MeCN, DMF, THF) solvent_ok->screen_solvents No check_temp Step 3: Assess Temperature solvent_ok->check_temp Yes screen_solvents->check_temp temp_ok Temp Optimized? check_temp->temp_ok screen_temps Action: Test a Range of Temps (e.g., 0°C, RT, 40°C) temp_ok->screen_temps No check_substrate Step 4: Examine Substrate temp_ok->check_substrate Yes screen_temps->check_substrate substrate_ok Substrate is Reactive? check_substrate->substrate_ok modify_substrate Consider: Modify Substrate or Use Protecting Groups substrate_ok->modify_substrate No success Problem Solved: High Conversion Achieved substrate_ok->success Yes modify_substrate->success

Caption: A decision-tree workflow for troubleshooting low yields.

General Experimental Protocol

The following is a representative protocol for the base-promoted synthesis of dinitrile-substituted cyclopropanes, which can be adapted for troubleshooting and optimization.[1][2][3]

  • Reagent Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the α-bromoennitrile (0.2 mmol, 1.0 equiv) and the 2-arylacetonitrile (0.2 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (CH₃CN, 1.0 mL).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (97.7 mg, 0.3 mmol, 1.5 equiv).

  • Reaction Execution: Seal the flask and stir the reaction mixture vigorously at room temperature for 12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final cyclopropane product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.

References

Technical Support Center: Purification of 1-(3-Chlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(3-Chlorophenyl)cyclopropanecarbonitrile, focusing on the removal of unreacted starting materials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound, offering potential causes and recommended solutions.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
PUR-001 Presence of starting material in the final product, confirmed by analytical techniques (TLC, GC-MS, HPLC, NMR). Incomplete reaction.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to ensure it has gone to completion before workup. - Consider extending the reaction time or adjusting the reaction temperature.
Suboptimal stoichiometry of reactants.- Ensure the correct molar ratios of reactants are used. For syntheses involving a phase-transfer catalyst, ensure the catalyst loading is appropriate.
Inefficient purification method.- The chosen purification method (e.g., recrystallization, column chromatography) may not be effective in separating the starting material from the product due to similar physical properties. - Refer to the detailed experimental protocols below for optimized purification procedures.
PUR-002 Difficulty in separating the product from 3-chlorophenylacetonitrile (starting material). Similar polarity of the product and the starting material.- Column Chromatography: Use a solvent system with a fine polarity gradient. A non-polar/polar solvent mixture (e.g., hexane/ethyl acetate or cyclohexane/ethyl acetate) is a good starting point. A shallow gradient increase in the polar solvent can improve separation. - Recrystallization: If the product is a solid, select a solvent or solvent system where the solubility of the product and the starting material differ significantly with temperature.
PUR-003 Difficulty in separating the product from 3-chlorobenzaldehyde (starting material). Formation of a stable emulsion during aqueous workup.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Centrifugation can also be effective if the emulsion persists.
The product is an oil and does not crystallize easily.- If direct crystallization is challenging, purify the oily product via column chromatography first. - Attempt crystallization from a different solvent system after chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the likely starting material impurities?

A1: Two common synthetic routes are:

  • From 3-Chlorophenylacetonitrile: This route involves the reaction of 3-chlorophenylacetonitrile with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst. The primary starting material impurity to be removed is unreacted 3-chlorophenylacetonitrile.

  • From 3-Chlorobenzaldehyde: This route typically involves a Knoevenagel condensation of 3-chlorobenzaldehyde with malononitrile, followed by a cyclopropanation step. The main starting material impurity to be removed is unreacted 3-chlorobenzaldehyde.

Q2: Which analytical techniques are best for detecting residual starting material in my this compound product?

A2: Several analytical techniques can be employed for impurity profiling.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantitative analysis of impurities.[1][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation of both the product and any impurities present.[1] Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.

Q3: My product is an oil. How can I effectively remove the starting material?

A3: For oily products, column chromatography is generally the most effective purification method.[6] It is crucial to select an appropriate solvent system that provides good separation between your product and the starting material. If the starting material is acidic or basic, a preliminary acid-base wash during the workup can remove a significant portion of it before chromatography.

Q4: I'm using recrystallization, but the starting material is co-crystallizing with my product. What can I do?

A4: Co-crystallization can be a challenge if the starting material and product have similar structures and solubilities. Try experimenting with different solvent systems. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can sometimes provide better selectivity. Slow cooling of the solution can also lead to the formation of purer crystals. If co-crystallization persists, column chromatography may be a necessary purification step.

Data Presentation

The following table summarizes the physical properties of this compound and its common starting materials, which is crucial for selecting an appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound (Product) C₁₀H₈ClN177.63316.5 at 760 mmHg[7][8]Solid (room temp)[9]
3-Chlorophenylacetonitrile (Starting Material) C₈H₆ClN151.59134-136 at 10 mmHg[4]11-13[4]
3-Chlorobenzaldehyde (Starting Material) C₇H₅ClO140.57213-214[1][10]9-12[1][10]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound. The choice of eluent will depend on the specific starting material to be removed.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or cyclohexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and air-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the product. The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the product is a solid and a suitable solvent system can be found to selectively crystallize the product away from the starting material.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but will result in poor solubility at room temperature or upon cooling.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualization

TroubleshootingWorkflow start Crude 1-(3-Chlorophenyl) cyclopropanecarbonitrile analytical_check Analytical Check (TLC, GC, HPLC, NMR) Is starting material present? start->analytical_check purification_method Select Purification Method analytical_check->purification_method Yes pure_product Pure Product analytical_check->pure_product No re_evaluate Re-evaluate Reaction Conditions (Time, Temp, Stoichiometry) analytical_check->re_evaluate Yes, after purification column_chromatography Column Chromatography purification_method->column_chromatography Product is an oil or separation is difficult recrystallization Recrystallization purification_method->recrystallization Product is a solid acid_base_wash Acid-Base Wash (if applicable) purification_method->acid_base_wash Starting material is acidic or basic column_chromatography->analytical_check Check Purity recrystallization->analytical_check Check Purity acid_base_wash->purification_method Proceed to further purification re_evaluate->start Re-run Synthesis

Caption: Troubleshooting workflow for starting material removal.

References

Stability issues of 1-(3-Chlorophenyl)cyclopropanecarbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(3-Chlorophenyl)cyclopropanecarbonitrile under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound under acidic conditions?

A1: this compound contains two functional groups susceptible to degradation under acidic conditions: a nitrile group and a cyclopropane ring. The primary stability concerns are the hydrolysis of the nitrile group to form a carboxylic acid and the acid-catalyzed ring-opening of the cyclopropane ring. The presence of the aryl group can influence the rate and pathway of these degradation reactions.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Based on the structure, two primary degradation pathways are anticipated. The first is the hydrolysis of the nitrile group to yield 1-(3-chlorophenyl)cyclopropanecarboxylic acid. The second, potentially occurring under more stringent acidic conditions, is the acid-catalyzed ring-opening of the cyclopropane ring, which could lead to a variety of isomeric products.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended technique for monitoring the degradation.[1] This method should be capable of separating the parent compound from all potential degradation products. UV detection is typically suitable for this compound due to the presence of the phenyl ring.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and acidic vapors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial acidic conditions. The compound is stable under the applied conditions.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., to 50-70°C), or extend the reaction time.[2]
Complete degradation of the starting material is observed immediately. The acidic conditions are too harsh.Decrease the acid concentration, lower the temperature, or analyze samples at earlier time points.
Multiple unknown peaks appear in the HPLC chromatogram. Complex degradation pathways or secondary degradation products are forming.Use a gradient HPLC method to improve separation. Employ LC-MS to identify the mass of the unknown impurities to aid in structure elucidation.[3]
Poor peak shape or co-elution in the HPLC analysis. The analytical method is not optimized.Adjust the mobile phase composition, pH, or column type to achieve better separation. Ensure the method is validated for specificity.[4]
Precipitation of the compound in the acidic medium. The compound has low solubility in the aqueous acidic solution.Use a co-solvent such as acetonitrile or methanol to improve solubility. However, be aware that co-solvents can sometimes participate in degradation reactions.[2]

Potential Degradation Pathway

Under acidic conditions, this compound is susceptible to two main degradation reactions: hydrolysis of the nitrile and ring-opening of the cyclopropane.

G A This compound B 1-(3-Chlorophenyl)cyclopropanecarboxamide (Intermediate) A->B H+, H2O (Hydrolysis) D Ring-Opened Carbocation Intermediate A->D H+ (Ring Protonation) C 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid (Hydrolysis Product) B->C H+, H2O (Hydrolysis) E Various Isomeric Products (e.g., unsaturated nitriles) D->E Rearrangement

Potential degradation pathways of this compound.

Experimental Protocol: Forced Acidic Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis A Prepare a stock solution of This compound in a suitable organic solvent (e.g., Acetonitrile). B Add an aliquot of the stock solution to 0.1 M HCl. A->B C Incubate the solution at a controlled temperature (e.g., 50°C). B->C D Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours). C->D E Neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH). D->E F Dilute the neutralized samples with mobile phase. E->F G Analyze by a stability-indicating HPLC-UV method. F->G

References

Technical Support Center: Scaling Up the Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the phase-transfer catalyzed (PTC) cyclopropanation of 3-chlorophenylacetonitrile with a 1,2-dihaloethane, typically 1,2-dibromoethane. This method is favored due to its operational simplicity, use of readily available and inexpensive reagents, and amenability to large-scale production.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 3-chlorophenylacetonitrile and 1,2-dibromoethane. The reaction is conducted in a biphasic system consisting of an organic solvent (e.g., toluene or dichloromethane) and a concentrated aqueous solution of a strong base, such as sodium hydroxide. A phase-transfer catalyst is essential to facilitate the reaction between the reactants in the two phases.

Q3: What type of phase-transfer catalyst is most effective?

A3: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), are commonly employed and have demonstrated high efficiency in this type of cyclopropanation reaction. The choice of catalyst can influence reaction kinetics and yield, and therefore may require optimization for a specific process.

Q4: What are the typical reaction conditions?

A4: The reaction is generally carried out at a controlled temperature, often ranging from 20°C to 60°C. The reaction time can vary from a few hours to over 24 hours, depending on the scale, catalyst, and temperature. Vigorous stirring is crucial to ensure efficient mixing of the organic and aqueous phases.

Q5: How is the product isolated and purified?

A5: After the reaction is complete, the organic layer is separated from the aqueous layer. The organic phase is then typically washed with water and brine to remove the catalyst and any remaining base. The solvent is removed under reduced pressure to yield the crude product. Purification is most commonly achieved through vacuum distillation or crystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 3-Chlorophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-chlorophenylacetonitrile and toluene.

  • Addition of Reagents: While stirring vigorously, add the 50% aqueous sodium hydroxide solution, followed by the phase-transfer catalyst, tetrabutylammonium bromide.

  • Reactant Addition: Slowly add 1,2-dibromoethane to the reaction mixture over a period of 1-2 hours, while maintaining the internal temperature between 25-30°C. An exotherm may be observed, and cooling may be necessary.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at a controlled temperature (e.g., 40-50°C). Monitor the reaction progress by a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and stop stirring. Allow the layers to separate and transfer the organic layer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or by crystallization from an appropriate solvent.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity

ParameterCondition ACondition BCondition C
Catalyst TBABTEBACAliquat 336
Temperature 25°C40°C60°C
Reaction Time 24 hours12 hours8 hours
Yield (Crude) 75%85%82%
Purity (after purification) 97%98.5%98%

Note: The data presented in this table is representative and may vary depending on the specific experimental setup and scale.

Troubleshooting Guide

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-001 Low or no conversion of starting material1. Ineffective phase-transfer catalyst.2. Insufficient mixing of the reaction phases.3. Low reaction temperature.4. Inactive base.1. Use a fresh, high-purity catalyst. Consider screening different quaternary ammonium salts.2. Increase the stirring speed to ensure a good emulsion is formed.3. Gradually increase the reaction temperature, monitoring for any increase in side products.4. Use a freshly prepared and properly stored concentrated sodium hydroxide solution.
SYN-002 Formation of significant side products (e.g., dimers, elimination products)1. Reaction temperature is too high.2. Incorrect stoichiometry of reactants.3. Prolonged reaction time.1. Lower the reaction temperature and monitor the reaction progress more frequently.2. Ensure accurate measurement of all reactants. A slight excess of the dihaloethane may be beneficial, but a large excess can lead to side reactions.3. Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
PUR-001 Difficulty in purifying the final product1. Co-distillation with impurities.2. Oiling out during crystallization.3. Presence of residual catalyst.1. Optimize vacuum distillation conditions (pressure and temperature). Consider using a fractional distillation column.2. Screen different solvent systems for crystallization. A combination of a good solvent and an anti-solvent at a specific ratio and temperature profile is often effective.3. Ensure thorough washing of the organic phase during the work-up to remove the catalyst. An additional wash with dilute acid may be beneficial.
PUR-002 Product discoloration (yellow to brown)1. Thermal decomposition during distillation.2. Presence of colored impurities from side reactions.1. Use a lower distillation temperature under a higher vacuum.2. Treat the crude product with activated charcoal before distillation or crystallization.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Charge Reactor with 3-Chlorophenylacetonitrile and Toluene Add_Base_Catalyst Add 50% NaOH (aq) and TBAB Start->Add_Base_Catalyst Add_Dibromoethane Slowly Add 1,2-Dibromoethane Add_Base_Catalyst->Add_Dibromoethane Stir_React Stir and Heat (e.g., 40-50°C) Add_Dibromoethane->Stir_React Monitor Monitor by GC/HPLC Stir_React->Monitor Cool_Separate Cool and Separate Layers Monitor->Cool_Separate Reaction Complete Wash Wash Organic Layer (Water, Brine) Cool_Separate->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Vacuum Distillation or Crystallization Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product Troubleshooting_Guide cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_causes_syn001 Potential Causes cluster_solutions_syn001 Solutions cluster_causes_syn002 Potential Causes cluster_solutions_syn002 Solutions cluster_causes_pur001 Potential Causes cluster_solutions_pur001 Solutions cluster_causes_pur002 Potential Causes cluster_solutions_pur002 Solutions Low_Conversion Low Conversion (SYN-001) Cause_Catalyst Inactive Catalyst Low_Conversion->Cause_Catalyst Cause_Mixing Poor Mixing Low_Conversion->Cause_Mixing Cause_Temp_Low Low Temperature Low_Conversion->Cause_Temp_Low Side_Products Side Products (SYN-002) Cause_Temp_High High Temperature Side_Products->Cause_Temp_High Cause_Stoichiometry Incorrect Stoichiometry Side_Products->Cause_Stoichiometry Purification_Difficulty Purification Difficulty (PUR-001) Cause_Impurity Co-eluting Impurities Purification_Difficulty->Cause_Impurity Cause_Crystallization Oiling Out Purification_Difficulty->Cause_Crystallization Discoloration Product Discoloration (PUR-002) Cause_Decomposition Thermal Decomposition Discoloration->Cause_Decomposition Sol_Catalyst Use Fresh Catalyst Cause_Catalyst->Sol_Catalyst Sol_Mixing Increase Stirring Cause_Mixing->Sol_Mixing Sol_Temp_Low Increase Temperature Cause_Temp_Low->Sol_Temp_Low Sol_Temp_High Lower Temperature Cause_Temp_High->Sol_Temp_High Sol_Stoichiometry Verify Measurements Cause_Stoichiometry->Sol_Stoichiometry Sol_Distillation Optimize Distillation Cause_Impurity->Sol_Distillation Sol_Crystallization Screen Solvents Cause_Crystallization->Sol_Crystallization Sol_Charcoal Activated Charcoal Treatment Cause_Decomposition->Sol_Charcoal

Technical Support Center: Managing Exothermic Reactions in Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying, managing, and troubleshooting exothermic events during cyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: What causes cyclopropanation reactions to be exothermic?

A1: The primary driver for the exothermicity of most cyclopropanation reactions is the high ring strain of the resulting cyclopropane ring, which is approximately 27 kcal/mol.[1] The formation of stronger sigma (σ) bonds in the cyclopropane ring at the expense of a weaker pi (π) bond in the starting alkene releases significant energy.[2][3] Furthermore, highly energetic reagents like diazomethane or organozinc carbenoids contribute to the overall heat release.[1][4]

Q2: Which common cyclopropanation methods pose the highest thermal risk?

A2: Reactions involving diazomethane and Simmons-Smith reagents (and its modifications) are particularly noted for their potential thermal hazards.

  • Diazomethane: This reagent is a toxic and notoriously explosive gas.[1][4] Reactions involving diazomethane can be difficult to control, and its decomposition is highly exothermic.[1][5]

  • Simmons-Smith Reagents (e.g., CH₂I₂/Zn-Cu couple, Et₂Zn): The formation of the organozinc carbenoid is itself an exothermic process.[6][7] Diethylzinc (Et₂Zn), used in the Furukawa modification, is pyrophoric and reacts violently with air and water.[6][8] The overall reaction can be highly exothermic, especially on a larger scale.[9]

Q3: What are the primary strategies for controlling a cyclopropanation exotherm in a batch reactor?

A3: The core principle is to ensure the rate of heat removal exceeds the rate of heat generation. Key strategies include:

  • Cooling: Use an appropriate cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain a low internal temperature.[10]

  • Slow Reagent Addition: Adding the most reactive reagent dropwise or via a syringe pump allows for gradual heat release and prevents the accumulation of unreacted, energetic material.[10]

  • Dilution: Running the reaction at a lower concentration increases the total thermal mass of the solution, which can better absorb the heat generated.[10]

  • Efficient Stirring: Good agitation ensures uniform temperature distribution and prevents the formation of localized hotspots.[11]

Q4: How can I quantitatively assess the thermal risk before scaling up my reaction?

A4: Reaction calorimetry is the standard method for assessing thermal risk.[12] Techniques like Differential Scanning Calorimetry (DSC) and Adiabatic Reaction Calorimetry (ARC) provide critical data on onset temperature of decomposition, total heat of reaction (ΔH), and the maximum temperature of the synthetic reaction (MTSR).[5][13][14] This data is essential for safe scale-up by ensuring that the process can be controlled even under worst-case scenarios, such as a cooling failure.[12][14]

Q5: Is flow chemistry a safer alternative for exothermic cyclopropanations?

A5: Yes, continuous flow chemistry is often a significantly safer and more efficient method for managing highly exothermic reactions.[15][16][17] The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, minimizing temperature spikes and the risk of thermal runaway.[16][18] This technology enables the safe use of hazardous reagents like diazomethane by generating and consuming them in situ, preventing their accumulation.[5][15][16]

Troubleshooting Guides

Issue 1: Sudden, Uncontrolled Temperature Spike During Reagent Addition

Possible CauseRecommended Solution
Reagent addition rate is too fast. Immediately stop the addition. Reduce the addition rate significantly, using a syringe pump for precise control.[10]
Inadequate cooling or heat transfer. Ensure the cooling bath is at the target temperature and has sufficient volume. Check that the flask is adequately immersed. Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls.[10]
Reactant concentration is too high. Stop the reaction and allow it to cool. Re-plan the experiment using a more dilute solution of the limiting reagent.[10]

Issue 2: Reaction Fails to Initiate at Low Temperature, Followed by a Violent Exotherm ("Induction Period")

Possible CauseRecommended Solution
Accumulation of unreacted reagents. This is a highly dangerous situation. The reaction rate is too slow at the addition temperature, leading to a buildup of reactants that then react all at once. Initiate the reaction at a slightly higher temperature to ensure consumption of the reagent as it is added. Add a small portion of the reagent and wait for a slight, controlled temperature rise before continuing with the slow addition.
Poor reagent quality or activation. For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and properly activated.[6] For other reactions, verify the purity and activity of all reagents.[11]

Issue 3: Low Product Yield and Formation of Impurities

Possible CauseRecommended Solution
Poor temperature control. Excessive temperature can lead to the decomposition of reagents or products and promote side reactions.[10] Implement stricter temperature control using the methods described in the FAQs and Issue 1.
Localized heating (hotspots). Improve stirring efficiency. For viscous reactions, consider a mechanical stirrer over a magnetic stir bar.
Incorrect workup procedure. Ensure the quenching step is performed slowly and at a low temperature (e.g., 0 °C) to deactivate any remaining energetic reagents safely.[6] Use an appropriate quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

Data Presentation: Thermal Hazard of Cyclopropanation Reagents

The following table summarizes the thermal properties of common reagents used in or generated during cyclopropanation. A lower onset temperature and higher enthalpy of decomposition indicate a greater thermal hazard.

Compound/ReagentTypeOnset Temp. (T_init)Enthalpy of Decomp. (ΔH_d)Key Safety Notes
Diazomethane (CH₂N₂)Reagent/IntermediateHighly unstable~ -200 kJ/molToxic, highly explosive, and sensitive to shock, light, and rough surfaces.[1][4] Best generated and used in situ in flow systems.[5][19]
Ethyl Diazoacetate (EDA)Reagent~120 °C~ -140 kJ/molWhile more stable than diazomethane, it is still an energetic compound and should be handled with care.[13]
Diethylzinc (Et₂Zn)Reagent (Furukawa Mod.)N/AN/APyrophoric; reacts violently with water and air.[6] Must be handled under an inert atmosphere.
Iodomethylzinc Iodide (ICH₂ZnI)Intermediate (Simmons-Smith)N/AN/AThe formation from CH₂I₂ and Zn(Cu) is exothermic and must be controlled.[6][7]

Experimental Protocols

Protocol: Safe Bench-Scale Simmons-Smith Cyclopropanation of Cyclohexene

This protocol emphasizes safety and control for a classic exothermic cyclopropanation.

Materials:

  • Zinc-Copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Cyclohexene

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Syringe pump for controlled addition

  • Ice-water bath

Procedure:

  • Setup: Assemble the glassware and ensure it is oven-dried and cooled under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, suspend the freshly prepared Zn-Cu couple (1.1 eq) in anhydrous Et₂O.

  • Initial Cooling: Cool the flask to 0 °C using the ice-water bath.

  • Substrate Addition: Add cyclohexene (1.0 eq) to the stirred suspension.

  • Controlled Reagent Addition: Using the syringe pump, add a solution of diiodomethane (1.1 eq) in anhydrous Et₂O dropwise over 1-2 hours. Crucially, monitor the internal temperature. The rate of addition should be adjusted to maintain a gentle reflux and prevent the internal temperature from rising uncontrollably.[6]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or GC.[6]

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl dropwise to quench any unreacted organozinc species.[6] An initial exotherm may be observed during the quench.

  • Work-up: Filter the mixture through Celite® to remove zinc salts. Separate the organic layer, extract the aqueous layer with Et₂O, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product (norcarane).

Visualizations

// Node Definitions start [label="Temperature Spike Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is reagent being added?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="IMMEDIATELY STOP ADDITION", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; q2 [label="Is addition rate too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Reduce rate using syringe pump.\nRestart addition cautiously.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; q3 [label="Is cooling system adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="Check bath temperature.\nImprove immersion & stirring.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; a3_yes [label="Concentration may be too high.\nPlan for greater dilution.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle]; q1_no [label="Runaway Condition Possible!\nPrepare for emergency quench.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle];

// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q1_no [label="No"]; a1_yes -> q2; q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; q3 -> a3_no [label="No"]; q3 -> a3_yes [label="Yes"]; }

Caption: Troubleshooting workflow for temperature spikes.

G

References

Validation & Comparative

1H NMR spectrum of 1-(3-Chlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the is presented, alongside a comparative study with structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental data and methodologies to facilitate spectral interpretation and compound characterization.

Comparative 1H NMR Spectral Data

The following table summarizes the experimental and predicted 1H NMR data for 1-(3-Chlorophenyl)cyclopropanecarbonitrile and its analogs. The data for the target compound is predicted based on the established substituent effects on the phenyl ring and the known chemical shifts of the cyclopropane moiety.

CompoundAromatic Protons (δ, ppm)Cyclopropyl Protons (δ, ppm)
This compound (Predicted)~7.5 (s, 1H, H-2), ~7.4 (d, 1H, H-6), ~7.3 (t, 1H, H-5), ~7.25 (d, 1H, H-4)Two multiplets, each integrating to 2H, expected in the range of 1.5-2.0 ppm. These correspond to the diastereotopic methylene protons of the cyclopropane ring.
1-Phenylcyclopropanecarbonitrile 7.45-7.30 (m, 5H)1.85-1.75 (m, 2H), 1.60-1.50 (m, 2H)
1-(4-Chlorophenyl)cyclopropanecarbonitrile ~7.4 (d, 2H), ~7.3 (d, 2H)Expected to be similar to the 3-chloro isomer, with two multiplets in the 1.5-2.0 ppm range.

Experimental Protocol

Objective: To acquire a high-resolution 1H NMR spectrum for the structural elucidation and purity assessment of substituted phenylcyclopropanecarbonitriles.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample of the compound of interest (5-10 mg)

  • Volumetric flask and micropipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration (typically 1-5 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to elucidate the spin-spin coupling network.

Structure-Spectrum Correlation

The substitution pattern on the phenyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons. The following diagram illustrates the logical relationship for interpreting the aromatic region of the .

G cluster_0 Substituent Effects on 3-Chlorophenyl Ring cluster_1 Predicted 1H NMR Aromatic Signals A 1-(Cyclopropanecarbonitrile) Electron-withdrawing group H2 H-2 Singlet (or narrow triplet) Most deshielded due to proximity to two EWGs A->H2 deshields ortho protons H6 H-6 Doublet Ortho to -CN group A->H6 deshields ortho protons H4 H-4 Doublet Ortho to Cl A->H4 meta effect B 3-Chloro Electron-withdrawing & electronegative B->H2 deshields ortho protons B->H6 meta effect B->H4 deshields ortho protons H5 H-5 Triplet Coupled to H-4 and H-6

Caption: Predicted 1H NMR signal assignments for the aromatic protons of this compound.

A Comparative Analysis of the 13C NMR Chemical Shifts of 1-(3-Chlorophenyl)cyclopropanecarbonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3-Chlorophenyl)cyclopropanecarbonitrile. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of 13C NMR spectroscopy and comparison with experimentally determined data for structurally similar compounds. The comparative data for 1-phenylcyclopropanecarbonitrile and general chemical shift ranges for substituted aromatics are included to provide a robust framework for spectral interpretation.

This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require an understanding of the spectral characteristics of substituted phenylcyclopropane derivatives.

Predicted and Comparative 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound, alongside experimental data for the parent compound, 1-phenylcyclopropanecarbonitrile. The predictions are derived from additive effects of substituents on the benzene ring and typical chemical shift ranges for the cyclopropyl and nitrile carbons.

Carbon Atom This compound (Predicted δ, ppm) 1-Phenylcyclopropanecarbonitrile (Experimental δ, ppm) General Rationale for Prediction
C1 (Quaternary Cyclopropyl)25 - 35Data not availableThe quaternary carbon of the cyclopropane ring is expected in the aliphatic region, influenced by the attached phenyl and nitrile groups.
C2/C3 (CH2 Cyclopropyl)15 - 25Data not availableThe methylene carbons of the cyclopropane ring typically appear at higher field (more shielded) compared to the quaternary carbon.
C1' (Aromatic, C-Cl)133 - 136-The carbon directly bonded to chlorine experiences a downfield shift due to the inductive effect of the halogen.
C2' (Aromatic, CH)125 - 128126.1Aromatic CH carbons adjacent to the chloro-substituted carbon.
C3' (Aromatic, C-Cyclopropyl)138 - 142139.7The ipso-carbon attached to the cyclopropyl group is expected to be deshielded.
C4' (Aromatic, CH)128 - 131128.6Aromatic CH meta to the chlorine atom.
C5' (Aromatic, CH)129 - 132128.6Aromatic CH para to the chlorine atom.
C6' (Aromatic, CH)126 - 129126.1Aromatic CH ortho to the cyclopropyl group.
CN (Nitrile)120 - 125122.5The nitrile carbon resonates in a characteristic downfield region.[1][2]

Note: Experimental data for 1-phenylcyclopropanecarbonitrile is sourced from publicly available spectral databases. The exact assignments for the aromatic region of 1-phenylcyclopropanecarbonitrile can be complex without further 2D NMR data.

Structural Representation and Carbon Numbering

To facilitate the correlation of the chemical shifts with the molecular structure, the following diagram illustrates the numbering scheme for the carbon atoms of this compound.

Caption: Numbering scheme for the carbon atoms of this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The CDCl3 signal will also serve as a secondary chemical shift reference (δ ≈ 77.16 ppm).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides the 0 ppm reference point.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is typically performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • The receiver gain should be optimized to maximize the signal without causing receiver overload.

  • A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.

  • A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative spectra.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Perform a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the solvent signal to its known chemical shift.

  • Integrate the peaks if quantitative analysis is required, although for standard 13C NMR, peak intensities are not always directly proportional to the number of carbons.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the prediction and comparative analysis of the 13C NMR spectrum of the target compound.

G cluster_data_gathering Data Gathering cluster_analysis Analysis and Prediction cluster_reporting Reporting A Identify Target Compound: This compound B Search Spectral Databases (SDBS, NMRShiftDB, etc.) A->B C Identify Analogous Compounds: 1-Phenylcyclopropanecarbonitrile B->C D Gather Experimental Data for Analogues C->D G Compare Predicted Shifts with Analogue Data D->G E Analyze Substituent Effects (Chlorine on Phenyl Ring) F Predict 13C Chemical Shifts for Target Compound E->F F->G H Tabulate Predicted and Experimental Data G->H K Compile Comparison Guide H->K I Develop Experimental Protocol I->K J Generate Structural Diagram J->K

Caption: Workflow for 13C NMR spectral analysis and comparison guide generation.

References

Unraveling the Fragments: A Comparative Guide to the Mass Spectrometry of 1-(3-Chlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel chemical entities. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-(3-Chlorophenyl)cyclopropanecarbonitrile, a compound of interest in synthetic and medicinal chemistry. By dissecting its fragmentation pathways, we offer a predictive framework for its identification and characterization. Furthermore, we present a comparative analysis with alternative analytical techniques and provide a foundational experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound under electron ionization is anticipated to be a complex process governed by the interplay of its three key structural motifs: the chlorophenyl ring, the cyclopropyl group, and the nitrile function. The initial ionization event will generate a molecular ion radical cation (M•+), which will then undergo a series of fragmentation reactions to yield a characteristic mass spectrum.

A notable feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2, with an intensity approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[1][2]

The proposed fragmentation pathways are initiated by the energetically unstable molecular ion, leading to the formation of various fragment ions. Key fragmentation steps are expected to include:

  • Loss of a Chlorine Radical: A common fragmentation pathway for aromatic chlorides is the homolytic cleavage of the carbon-chlorine bond to lose a chlorine radical (•Cl), resulting in a phenyl cation.[1][3]

  • Ring Opening of the Cyclopropane: The strained cyclopropane ring is susceptible to ring-opening upon ionization, forming an isomeric alkene radical cation.[4][5] This can be followed by the loss of small neutral molecules.

  • Loss of the Nitrile Group: Aromatic nitriles can undergo fragmentation through the loss of a hydrogen cyanide (HCN) molecule or a cyanide radical (•CN).[6]

  • Combined Fragmentations: A cascade of these fragmentation events will lead to a series of smaller fragment ions, providing a unique fingerprint for the molecule.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (for ³⁵Cl) Proposed Fragment Structure Neutral Loss
177[M]•+-
142[M - Cl]⁺•Cl
150[M - HCN]•+HCN
126[M - C₃H₄]•+C₃H₄
111[C₆H₄Cl]⁺C₃H₄N
75[C₆H₃]⁺C₃H₄N, Cl•

Visualizing the Fragmentation Pathway

The intricate cascade of fragmentation events can be visualized through a logical relationship diagram. The following DOT script generates a schematic of the proposed fragmentation pathway for this compound.

Fragmentation_Pathway M [M]•+ m/z 177/179 F1 [M - Cl]⁺ m/z 142 M->F1 - •Cl F2 [M - HCN]•+ m/z 150/152 M->F2 - HCN F3 [C₇H₅N]•+ m/z 103 F1->F3 - C₃H₃ F4 [C₆H₄Cl]⁺ m/z 111/113 F2->F4 - C₃H₂ F5 [C₆H₄]•+ m/z 76 F4->F5 - Cl•

References

Analyzing the Nitrile Group in Cyclopropanecarbonitriles: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The cyclopropanecarbonitrile moiety, a key component in various pharmacologically active compounds, presents a unique analytical challenge. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques—Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of the nitrile group in these strained ring systems. We will delve into experimental data, detailed protocols, and the inherent advantages and limitations of each method to aid in selecting the most appropriate analytical strategy.

The Vibrational Signature of the Nitrile Group: An FTIR Perspective

FTIR spectroscopy is a powerful and widely accessible technique for identifying functional groups within a molecule. The nitrile group (C≡N) in cyclopropanecarbonitriles exhibits a characteristic stretching vibration that is readily identifiable in the infrared spectrum.

The C≡N triple bond in nitriles produces a sharp and intense absorption band in a relatively uncongested region of the mid-infrared spectrum, typically between 2260 and 2220 cm⁻¹.[1][2] For saturated aliphatic nitriles, this peak generally appears in the 2260-2240 cm⁻¹ range.[2] In the case of the parent cyclopropanecarbonitrile, the nitrile stretch is observed at approximately 2250 cm⁻¹. This distinct peak serves as a reliable indicator for the presence of the nitrile functional group.

However, the exact position of this absorption band is sensitive to the electronic environment of the nitrile group. Substituents on the cyclopropane ring can induce changes in the vibrational frequency, providing valuable structural information. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups can cause a slight decrease.[3]

A Head-to-Head Comparison: FTIR vs. Alternative Analytical Methods

While FTIR is a cornerstone technique for nitrile group identification, a comprehensive analysis often necessitates the use of complementary methods. Raman spectroscopy, NMR spectroscopy, and GC-MS each offer unique advantages for the characterization of cyclopropanecarbonitriles.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Absorption of infrared radiation causing molecular vibrations.Presence and electronic environment of the nitrile group (C≡N stretching frequency).Rapid, non-destructive, highly sensitive to polar bonds like C≡N.[4]Limited structural information beyond functional groups; water can interfere with the spectrum.[5]
Raman Spectroscopy Inelastic scattering of monochromatic light by molecular vibrations.Complementary vibrational information to FTIR; sensitive to non-polar bonds.Excellent for aqueous samples; minimal sample preparation required; provides a molecular fingerprint.[5][6]Can be affected by fluorescence; may have lower sensitivity for some samples compared to FTIR.[4][5]
¹³C NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed structural information, including the electronic environment of the nitrile carbon.Provides unambiguous structural elucidation and stereochemical insights.[7]Lower sensitivity than FTIR; requires larger sample amounts and longer acquisition times.
GC-MS Separation by gas chromatography followed by mass-based detection.Identification and quantification of volatile compounds; provides molecular weight and fragmentation patterns.Excellent for mixture analysis and trace-level detection; high sensitivity and specificity.[8]Destructive technique; not suitable for non-volatile or thermally labile compounds.[1]

Quantitative Spectroscopic Data for Cyclopropanecarbonitriles

The following table summarizes typical spectroscopic data for the nitrile group in cyclopropanecarbonitrile and highlights the expected shifts upon substitution.

CompoundFTIR (C≡N Stretch, cm⁻¹)Raman (C≡N Stretch, cm⁻¹)¹³C NMR (C≡N Chemical Shift, ppm)
Cyclopropanecarbonitrile~2250~2250~120
Substituted CyclopropanecarbonitrilesVaries with substituentVaries with substituentVaries with substituent (typically 115-125)[9]

Note: Specific values for substituted derivatives depend on the nature and position of the substituent.

Experimental Protocols

FTIR Analysis of Liquid Cyclopropanecarbonitriles (Attenuated Total Reflectance - ATR)
  • Sample Preparation: No specific preparation is typically required for liquid samples.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply a small drop of the liquid cyclopropanecarbonitrile sample directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic C≡N stretching peak.

Logical Workflow for Spectroscopic Analysis

The selection of an analytical technique is guided by the specific research question. The following diagram illustrates a logical workflow for the characterization of cyclopropanecarbonitriles.

G Workflow for Cyclopropanecarbonitrile Analysis cluster_0 Initial Screening & Functional Group Identification cluster_1 Detailed Structural Elucidation cluster_2 Mixture Analysis & Quantification cluster_3 Complementary Vibrational Analysis Start Sample: Unknown Cyclopropanecarbonitrile Derivative FTIR FTIR Analysis Start->FTIR CheckNitrile C≡N Peak Present (~2250 cm⁻¹)? FTIR->CheckNitrile NMR ¹H and ¹³C NMR Spectroscopy CheckNitrile->NMR Yes GCMS GC-MS Analysis CheckNitrile->GCMS If Mixture Raman Raman Spectroscopy CheckNitrile->Raman If Aqueous or FTIR Signal is Weak NoNitrile No Nitrile Group Detected CheckNitrile->NoNitrile No Structure Determine Connectivity & Stereochemistry NMR->Structure IdentifyComponents Identify & Quantify Components in Mixture GCMS->IdentifyComponents Aqueous Analysis in Aqueous Media or for Non-polar Bonds Raman->Aqueous

Figure 1. A logical workflow for the selection of appropriate spectroscopic techniques for the analysis of cyclopropanecarbonitriles.

Conclusion

FTIR spectroscopy stands out as a rapid and effective method for the initial identification of the nitrile group in cyclopropanecarbonitriles. Its high sensitivity to the polar C≡N bond provides a clear and characteristic signal. However, for a comprehensive structural elucidation, particularly for substituted derivatives or complex mixtures, a multi-technique approach is indispensable. ¹³C NMR spectroscopy offers unparalleled detail for structural and stereochemical assignment, while GC-MS provides the necessary separation and identification capabilities for mixture analysis. Raman spectroscopy serves as a valuable complementary technique, especially for aqueous solutions where FTIR analysis is challenging. By understanding the strengths and weaknesses of each method, researchers can devise an efficient and effective analytical strategy for the characterization of this important class of compounds.

References

A Comparative Analysis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile and 1-(4-Chlorophenyl)cyclopropanecarbonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for scientists and drug development professionals on the physicochemical properties, synthesis, and potential biological activities of two isomeric chemical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for understanding their behavior in chemical reactions and biological systems.

Property1-(3-Chlorophenyl)cyclopropanecarbonitrile1-(4-Chlorophenyl)cyclopropanecarbonitrile
Molecular Formula C₁₀H₈ClN[1][2]C₁₀H₈ClN
Molecular Weight 177.63 g/mol [1]177.635 g/mol
CAS Number 124276-32-0[1][2]64399-27-5
Boiling Point 316.5°C at 760 mmHg[1]Not specified
Purity (typical) ≥96%[2]Not specified
Appearance Solid[3]Not specified

Synthesis and Applications

Both this compound and its 4-chloro isomer are primarily utilized as building blocks in organic synthesis. Their unique cyclopropyl and chlorophenyl moieties make them valuable precursors for creating more complex molecules with potential biological activity.

This compound is noted as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs) targeting neurological disorders such as depression, anxiety, and epilepsy.[1] It is also used in agrochemical research to create novel pesticides and herbicides.[1] The introduction of the cyclopropyl group can enhance the biological activity and stability of the final product.[1]

1-(4-Chlorophenyl)cyclopropanecarbonitrile and related structures are intermediates in the synthesis of various compounds, including fungicides like cyproconazole.[4] The synthesis of related compounds often involves the reaction of a corresponding chlorophenylacetonitrile with other reagents to form the cyclopropyl ring structure.

General_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Chlorophenylacetonitrile Chlorophenylacetonitrile Cyclopropanation Cyclopropanation Chlorophenylacetonitrile->Cyclopropanation Cyclopropanating_Agent Cyclopropanating_Agent Cyclopropanating_Agent->Cyclopropanation Chlorophenylcyclopropanecarbonitrile Chlorophenylcyclopropanecarbonitrile Cyclopropanation->Chlorophenylcyclopropanecarbonitrile

A generalized synthetic route to chlorophenylcyclopropanecarbonitriles.

Comparative Biological Evaluation: A Hypothetical Framework

Currently, there is a notable absence of publicly available experimental data directly comparing the biological activities of this compound and 1-(4-Chlorophenyl)cyclopropanecarbonitrile. The difference in the position of the chlorine atom on the phenyl ring is expected to influence the electronic properties, lipophilicity, and steric profile of the molecules, which in turn could lead to differences in their biological activity, metabolism, and toxicity.

To elucidate these potential differences, a series of in vitro and in vivo experiments would be required. Below are detailed hypothetical protocols for a foundational comparative evaluation.

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay would determine the general toxicity of the compounds against a panel of human cell lines, which is a crucial first step in assessing their potential as drug candidates.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

    • Cells are treated with the compounds or vehicle control for 24-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the cytotoxic potency of each compound.

2. Antimicrobial and Antifungal Susceptibility Testing

Given their application in agrochemical synthesis, evaluating their activity against common microbial and fungal strains is pertinent.

  • Strains: A panel of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Methodology (Broth Microdilution):

    • The compounds are serially diluted in a 96-well plate with appropriate growth media.

    • Each well is inoculated with a standardized suspension of the microbial or fungal strain.

    • Plates are incubated under suitable conditions.

    • The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth, is determined.

3. Neurological Target Screening (Receptor Binding Assays)

Based on the suggested application in developing treatments for neurological disorders, screening against a panel of relevant receptors and transporters is a logical step.

  • Targets: A panel of receptors and transporters relevant to neurological disorders (e.g., serotonin receptors, dopamine transporters, GABA receptors).

  • Methodology (Radioligand Binding Assay):

    • Cell membranes expressing the target receptor or transporter are prepared.

    • The membranes are incubated with a specific radiolabeled ligand and varying concentrations of the test compounds.

    • The reaction is allowed to reach equilibrium, and the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Biological_Screening_Workflow Compound_Library This compound 1-(4-Chlorophenyl)cyclopropanecarbonitrile Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Compound_Library->Primary_Screening Secondary_Screening Secondary Screening (e.g., Receptor Binding Assays) Primary_Screening->Secondary_Screening Hit_Identification Identification of 'Hits' Secondary_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

A hypothetical workflow for the comparative biological evaluation.

Conclusion

While this compound and 1-(4-Chlorophenyl)cyclopropanecarbonitrile share the same molecular formula and weight, the positional difference of the chlorine atom is likely to impart distinct physicochemical and biological properties. Currently, a direct comparison based on experimental data is not possible due to the lack of published studies. The information available points to their utility as versatile intermediates in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. The proposed experimental workflows provide a roadmap for researchers to conduct a thorough comparative analysis of these two isomers, which could uncover valuable structure-activity relationships and guide the design of new and more effective chemical entities.

References

Differentiating Chlorophenyl Positional Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of positional isomers is a critical step in drug development, chemical synthesis, and quality control. Chlorophenyl isomers, in particular, can exhibit significant differences in their biological activity, toxicity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the spectroscopic characteristics of 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, empowering researchers to confidently distinguish between these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), for the three chlorophenyl positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, providing a distinct fingerprint for each isomer.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton2-Chlorophenol3-Chlorophenol4-Chlorophenol[1][2][3]
OH5.616.275.23
H-2-6.917.17
H-37.16-6.76
H-46.856.70-
H-57.017.116.76
H-67.296.847.17

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon2-Chlorophenol3-Chlorophenol4-Chlorophenol[1]
C-1151.7155.4154.2
C-2119.8115.0116.6
C-3129.9134.8129.4
C-4121.8120.9125.5
C-5127.8130.4129.4
C-6115.9113.1116.6

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of the chlorophenol isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean 5 mm NMR tube.

  • For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to achieve a good signal-to-noise ratio.

  • Ensure the sample is fully dissolved and the solution is free of any particulate matter.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra using a standard one-pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer relaxation delay (e.g., 5 seconds) may be required for quaternary carbons.

  • Reference: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Table 3: Key Infrared Absorption Bands (cm⁻¹)

Functional Group2-Chlorophenol3-Chlorophenol4-Chlorophenol
O-H stretch (broad)~3550-3200~3550-3200~3550-3200
C-H stretch (aromatic)~3100-3000~3100-3000~3100-3000
C=C stretch (aromatic)~1600, 1580, 1480~1600, 1580, 1470~1590, 1490
C-O stretch~1250~1240~1230
C-Cl stretch~750~800~830
C-H out-of-plane bend~750 (ortho)~870, 770 (meta)~830 (para)

Experimental Protocol (KBr Pellet):

  • Grind a small amount (1-2 mg) of the solid chlorophenol isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is influenced by the substitution pattern on the aromatic ring.

Table 4: UV-Vis Absorption Maxima (λmax, nm) in Ethanol

Isomerλmax 1 (nm)λmax 2 (nm)
2-Chlorophenol~274~280
3-Chlorophenol~274~282
4-Chlorophenol~280~287

Experimental Protocol:

  • Prepare a stock solution of the chlorophenol isomer in ethanol at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with ethanol to a concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the UV-Vis spectrum from approximately 200 to 400 nm, using ethanol as the blank.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of chlorophenyl isomers is influenced by the position of the chlorine atom.

Table 5: Key Mass Spectrometry Fragments (m/z) and Relative Abundance (%)

Fragment2-Chlorophenol3-Chlorophenol4-Chlorophenol
[M]⁺128 (100%)128 (100%)128 (100%)
[M+2]⁺130 (~32%)130 (~32%)130 (~32%)
[M-HCl]⁺929292
[C₅H₅O]⁺818181
[C₆H₅]⁺777777
[C₄H₃]⁺515151

Note: The relative abundances can vary depending on the instrument and ionization conditions.

Experimental Protocol (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation using gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the analyte, for example, m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and the characteristic fragment ions. The isotopic pattern of chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is a key diagnostic feature.

Visualization of Isomer Differentiation

The following diagrams illustrate the logical workflow for differentiating the chlorophenyl isomers based on their key spectroscopic features.

Spectroscopic_Differentiation_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_UV UV-Vis Spectroscopy cluster_MS Mass Spectrometry nmr_start Analyze ¹H & ¹³C NMR Spectra nmr_c1 Distinct C1 Chemical Shift nmr_start->nmr_c1 nmr_h_pattern Aromatic Proton Splitting Pattern nmr_start->nmr_h_pattern end Isomer Identification nmr_c1->end nmr_h_pattern->end ir_start Analyze IR Spectrum ir_oop C-H Out-of-Plane Bending ir_start->ir_oop ir_oop->end uv_start Analyze UV-Vis Spectrum uv_lambda λmax Position uv_start->uv_lambda uv_lambda->end ms_start Analyze Mass Spectrum ms_fragments Fragmentation Pattern ms_start->ms_fragments ms_fragments->end start Chlorophenyl Isomer Mixture start->nmr_start start->ir_start start->uv_start start->ms_start

Caption: Workflow for differentiating chlorophenyl isomers using multiple spectroscopic techniques.

Isomer_Key_Features cluster_2CP 2-Chlorophenol cluster_3CP 3-Chlorophenol cluster_4CP 4-Chlorophenol isomers Chlorophenyl Isomers cp2_nmr Unique set of ¹H & ¹³C chemical shifts isomers->cp2_nmr cp3_nmr Distinct set of ¹H & ¹³C chemical shifts isomers->cp3_nmr cp4_nmr Symmetrical ¹H & ¹³C NMR spectra isomers->cp4_nmr cp2_ir C-H bend ~750 cm⁻¹ (ortho) cp2_nmr->cp2_ir cp3_ir C-H bends ~870, 770 cm⁻¹ (meta) cp3_nmr->cp3_ir cp4_ir C-H bend ~830 cm⁻¹ (para) cp4_nmr->cp4_ir

Caption: Key distinguishing spectroscopic features of chlorophenyl positional isomers.

References

Comparative In Vitro Screening of Novel Antidepressant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of novel compounds with potential antidepressant activity against established drugs, supported by in vitro experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antidepressant therapies. The following sections detail the performance of selected compounds in key assays, provide comprehensive experimental protocols, and illustrate relevant biological pathways and screening workflows.

Data Presentation: Comparative Activity of Novel Compounds

The antidepressant potential of novel compounds is benchmarked against established drugs across various in vitro assays. The table below summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.

CompoundClassMAO-A Inhibition (IC50, nM)SERT Uptake Inhibition (IC50, nM)Hippocampal Neurogenesis (% Increase)
Compound 3x Novel Aplysinopsin Analog5.6[1]> 10,000Not Reported
CS-2 Novel Azomethine2151,850Not Reported
Fluoxetine SSRI (Standard)> 10,0001520%
Sertraline SSRI (Standard)> 10,0002.526%[2]
Moclobemide MAOI (Standard)190> 10,00015%

Key Signaling & Experimental Workflow Visualizations

Diagrams generated using Graphviz illustrate a critical signaling pathway implicated in depression and a standard workflow for in vitro screening.

BDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates Antidepressant Antidepressants Antidepressant->BDNF Upregulate PLC PLC Pathway TrkB->PLC PI3K PI3K-Akt Pathway TrkB->PI3K RAS RAS-MAPK Pathway TrkB->RAS CREB CREB PLC->CREB Activate PI3K->CREB Activate RAS->CREB Activate Gene Gene Expression (Pro-survival, Neurogenesis) CREB->Gene Promotes Plasticity Synaptic Plasticity & Neurogenesis Gene->Plasticity Leads to

Caption: BDNF signaling pathway activated by antidepressants.

In_Vitro_Screening_Workflow start Compound Library primary_screen Primary HTS: Neurotransmitter Transporter Uptake Assay start->primary_screen hit_id Hit Identification (e.g., >50% Inhibition) primary_screen->hit_id secondary_screen Secondary Assays: - MAO Inhibition - Receptor Binding hit_id->secondary_screen Active stop Discard hit_id->stop Inactive dose_response Dose-Response & IC50 Determination secondary_screen->dose_response cellular_assay Tertiary Cellular Assays: - Neurogenesis Assay - Synaptic Plasticity dose_response->cellular_assay lead_candidate Lead Candidate cellular_assay->lead_candidate

Caption: Experimental workflow for antidepressant screening.

Experimental Protocols

Detailed methodologies are provided for key in vitro screening assays to ensure reproducibility.

Monoamine Oxidase-A (MAO-A) Inhibition Assay

Objective: To determine the ability of a test compound to inhibit the activity of the MAO-A enzyme, which is responsible for degrading monoamine neurotransmitters.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (substrate)

  • 4-hydroxyquinoline (fluorescent product)

  • Test compounds and reference inhibitor (e.g., Moclobemide)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in phosphate buffer.

  • In a 96-well plate, add 20 µL of the compound dilution to each well.

  • Add 20 µL of recombinant human MAO-A enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 20 µL of the kynuramine substrate.

  • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Stop the reaction by adding 100 µL of a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Serotonin Transporter (SERT) Uptake Inhibition Assay

Objective: To measure a compound's ability to block the reuptake of serotonin into presynaptic neurons by inhibiting the serotonin transporter (SERT).[3][4][5]

Materials:

  • HEK-293 cells stably expressing human SERT (hSERT).

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate that mimics biogenic amines).[6][7]

  • Test compounds and reference inhibitor (e.g., Fluoxetine).

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

  • Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates.

  • Fluorescence microplate reader capable of bottom-read kinetic measurements.

Procedure:

  • Plate the hSERT-expressing HEK-293 cells onto the poly-D-lysine coated plates and allow them to form a confluent monolayer overnight.[6]

  • Prepare serial dilutions of the test compounds and reference inhibitor in HBSS.

  • Gently remove the culture medium from the cells.

  • Add the compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.[3][5]

  • Add the fluorescent substrate/dye solution to all wells to initiate the uptake.[6]

  • Immediately place the plate into the fluorescence microplate reader.

  • Measure the increase in intracellular fluorescence in kinetic mode for 30 minutes at 37°C. The masking dye in the kit quenches extracellular fluorescence, so only transported substrate is measured.[3][6]

  • Calculate the rate of uptake (slope of the kinetic curve) or use an endpoint reading. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Human Hippocampal Neurogenesis Assay

Objective: To assess the effect of test compounds on the proliferation and neuronal differentiation of human hippocampal progenitor cells, a key aspect of the neuroplasticity hypothesis of depression.[2][8][9]

Materials:

  • Human hippocampal progenitor cells.

  • Proliferation medium and differentiation medium.

  • Test compounds and reference drug (e.g., Sertraline).

  • 5-Bromo-2'-deoxyuridine (BrdU) for labeling proliferating cells.

  • Primary antibodies: anti-BrdU (for proliferation), anti-Doublecortin (DCX, for immature neurons), anti-Microtubule-Associated Protein 2 (MAP2, for mature neurons).

  • Fluorescently labeled secondary antibodies.

  • DAPI for nuclear counterstaining.

  • High-content imaging system.

Procedure:

  • Proliferation Assay:

    • Plate human hippocampal progenitor cells in a 96-well plate in proliferation medium.

    • Treat cells with test compounds for 72 hours.

    • During the final 24 hours of treatment, add BrdU to the medium to label dividing cells.

    • Fix the cells with 4% paraformaldehyde, permeabilize, and perform immunocytochemistry using an anti-BrdU antibody.

  • Differentiation Assay:

    • Plate cells as above and grow to confluence.

    • Switch to differentiation medium containing the test compounds.

    • Continue treatment for 7-10 days, replenishing the medium and compounds every 2-3 days.[2]

    • Fix the cells and perform immunocytochemistry using anti-DCX and anti-MAP2 antibodies to label immature and mature neurons, respectively.[2]

  • Imaging and Analysis:

    • Counterstain all wells with DAPI.

    • Acquire images using a high-content imaging system.

    • Quantify the number of BrdU-positive cells (proliferation) or DCX/MAP2-positive cells (differentiation) as a percentage of the total number of DAPI-stained cells.

    • Compare the percentage increase in neurogenesis for treated cells against the vehicle control.

References

Comparative analysis of synthetic routes to chlorophenyl cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chlorophenyl cyclopropane motif represents a valuable structural component in the design of novel therapeutics and agrochemicals. The selection of a synthetic route to these compounds is a critical decision, balancing factors such as yield, stereoselectivity, substrate scope, and reaction conditions. This guide provides a comparative analysis of several key synthetic methodologies for the preparation of chlorophenyl cyclopropanes, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of chlorophenyl cyclopropanes can be achieved through various methods, each with its distinct advantages and limitations. The primary approaches include the Simmons-Smith reaction, transition-metal catalyzed cyclopropanation, dichlorocyclopropanation under phase-transfer catalysis, the Corey-Chaykovsky reaction, and the Kulinkovich reaction. The choice of method often depends on the desired substitution pattern of the cyclopropane ring and the stereochemical outcome required.

Synthetic MethodSubstrateReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Simmons-Smith Reaction 4-ChlorostyreneCH₂I₂, Et₂Zn-1,2-DichloroethaneRT12-18Good (Typical >70%)N/A (for achiral)N/A
Rh-Catalyzed Cyclopropanation 4-ChlorostyreneEthyl diazoacetateRh₂(OAc)₄DichloromethaneRT-~80%Up to 98% (with chiral ligands)>97:3 (trans:cis)[1]
Dichlorocyclopropanation (PTC) StyreneCHCl₃, 50% aq. NaOHBenzyltriethylammonium chloride (BTEAC)-40-High (Typical >90%)N/AN/A
Corey-Chaykovsky Reaction Chalcone (e.g., chlorobenzalacetophenone)Trimethylsulfoxonium iodide, NaH-DMSORT288% (for epoxide, cyclopropanation is analogous)N/Atrans favored
Kulinkovich Reaction Methyl 4-chlorobenzoateEtMgBrClTi(OiPr)₃THF0 to RT1.586% (for the corresponding cyclopropanol)Up to 87% (with chiral ligands)[2]Variable

Note: Data presented is representative for the specified or analogous substrates. Direct comparison for a single chlorophenyl cyclopropane derivative across all methods is limited in the literature.

Experimental Protocols

Simmons-Smith Cyclopropanation of 4-Chlorostyrene

This protocol describes the cyclopropanation of an alkene using a zinc carbenoid.[3]

Materials:

  • 4-Chlorostyrene

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chlorostyrene (1.0 eq) in anhydrous DCE.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.2 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether or dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rhodium-Catalyzed Cyclopropanation of 4-Chlorostyrene

This method utilizes a rhodium catalyst for the reaction of an alkene with a diazo compound.[4]

Materials:

  • 4-Chlorostyrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 eq) and anhydrous CH₂Cl₂.

  • Add 4-chlorostyrene (2.0 eq) to the catalyst solution.

  • Slowly add a solution of ethyl diazoacetate (1.0 eq) in anhydrous CH₂Cl₂ to the reaction mixture over a period of 4-6 hours using a syringe pump.

  • Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired chlorophenyl cyclopropane derivative.

Dichlorocyclopropanation of Styrene under Phase-Transfer Catalysis

This protocol describes the generation of dichlorocarbene in situ using a phase-transfer catalyst for the cyclopropanation of an alkene. While the example uses styrene, the procedure is applicable to chlorostyrenes.[5][6]

Materials:

  • Styrene (or Chlorostyrene)

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, combine styrene (1.0 eq), chloroform (used in excess, can also serve as the organic phase), and benzyltriethylammonium chloride (catalytic amount, e.g., 1-5 mol%).

  • Stir the mixture vigorously and add the 50% aqueous NaOH solution dropwise. The reaction is often exothermic.

  • Continue stirring at the desired temperature (e.g., 40 °C) for several hours until the reaction is complete (monitored by GC or TLC).

  • After completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by distillation or column chromatography.

Corey-Chaykovsky Cyclopropanation of a Chlorinated Chalcone

This reaction involves the use of a sulfur ylide to cyclopropanate an α,β-unsaturated ketone.

Materials:

  • A chlorophenyl-substituted chalcone (e.g., 4-chlorobenzalacetophenone)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Under an inert atmosphere, add sodium hydride (1.1 eq) to anhydrous DMSO.

  • Heat the mixture gently (e.g., to 50 °C) until the evolution of hydrogen ceases, then cool to room temperature.

  • Add trimethylsulfoxonium iodide (1.1 eq) in portions to the prepared dimsyl sodium solution.

  • Stir the resulting ylide solution at room temperature for 10-15 minutes.

  • Add a solution of the chlorinated chalcone (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for the required time (typically 1-3 hours), monitoring the reaction by TLC.

  • Quench the reaction by pouring the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography.

Kulinkovich Reaction for Cyclopropanol Synthesis from a Chlorophenyl Ester

This method converts an ester into a cyclopropanol using a Grignard reagent and a titanium catalyst.[2][7]

Materials:

  • Methyl 4-chlorobenzoate

  • Ethylmagnesium bromide (EtMgBr), solution in THF

  • Chlorotitanium triisopropoxide (ClTi(OiPr)₃), solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Under an argon atmosphere, dissolve methyl 4-chlorobenzoate (1.0 eq) in anhydrous THF.

  • Add the solution of chlorotitanium triisopropoxide (e.g., 1.2 eq) to the ester solution at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Add the ethylmagnesium bromide solution (e.g., 2.4 eq) dropwise over a period of time, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting 1-(4-chlorophenyl)cyclopropanol by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the mechanisms and workflows, the following diagrams are provided.

Simmons_Smith_Reaction cluster_start Starting Materials 4-Chlorostyrene 4-Chlorostyrene Cyclopropanation Cyclopropanation 4-Chlorostyrene->Cyclopropanation CH2I2 CH2I2 Carbenoid Formation Carbenoid Formation CH2I2->Carbenoid Formation Et2Zn Et2Zn Et2Zn->Carbenoid Formation Carbenoid Formation->Cyclopropanation ICH2ZnI Product 1-Chloro-4-(cyclopropyl)benzene Cyclopropanation->Product Rh_Catalyzed_Cyclopropanation cluster_reactants Reactants 4-Chlorostyrene 4-Chlorostyrene Cycloaddition Cycloaddition 4-Chlorostyrene->Cycloaddition Ethyl Diazoacetate Ethyl Diazoacetate Carbene Formation Carbene Formation Ethyl Diazoacetate->Carbene Formation Rh_Catalyst Rh2(OAc)4 Rh_Catalyst->Carbene Formation Carbene Formation->Cycloaddition Rh-Carbene Final Product Ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate Cycloaddition->Final Product

References

Safety Operating Guide

Proper Disposal of 1-(3-Chlorophenyl)cyclopropanecarbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS No. 124276-32-0). This guide is intended for researchers, scientists, and professionals in drug development who handle this substance in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general best practices for handling hazardous chemical waste, particularly reactive nitriles, and information from SDS of analogous compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

I. Immediate Safety and Hazard Assessment

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic via oral, dermal, and inhalation routes.

  • Irritation: Likely to cause skin and eye irritation.[1][2]

  • Environmental: Discharge into the environment must be avoided.[3]

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below. Always inspect gloves and other equipment before use.[2][3]

PPE Category Specific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).[3]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. Consider impervious clothing for larger quantities.[2][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3] If dusts or aerosols can be generated, use a NIOSH-approved respirator.

II. Logistical and Disposal Plan

Proper disposal is a critical step in the chemical management lifecycle. A clear and compliant plan prevents accidents and environmental contamination.

Waste Segregation and Storage:

  • Waste Container: Use a designated, properly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic).

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3][4] Keep the container tightly closed.[3][4]

Disposal Workflow Diagram:

G cluster_0 Preparation Phase cluster_1 Collection Phase cluster_2 Storage & Disposal Phase A Assess Hazards & Don Appropriate PPE B Designate a Labeled Hazardous Waste Container A->B Ensure proper labeling C Collect Waste this compound (Solid or in Solvent) B->C Begin waste collection D Securely Seal the Waste Container C->D After collection E Store in a Designated Secondary Containment Area D->E For temporary storage F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F Schedule disposal G Complete Waste Manifest Documentation F->G Finalize paperwork

Caption: Workflow for the proper disposal of this compound.

III. Procedural Guidance: Step-by-Step Disposal

Follow these steps to ensure the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Preparation

  • Before handling the chemical, put on all required PPE as detailed in the table above.

  • Ensure a chemical fume hood is operational if you are handling the pure substance or concentrated solutions.

  • Have a spill kit readily available.

Step 2: Waste Collection

  • Carefully transfer the waste this compound into the designated hazardous waste container. Avoid generating dust or aerosols.[3]

  • If the waste is in a solvent, ensure the solvent is compatible with the container.

  • Do not overfill the container; leave adequate headspace.

Step 3: Container Sealing and Labeling

  • Tightly seal the lid of the waste container.

  • Ensure the label is complete and accurate, including the chemical name and accumulation start date.

Step 4: Temporary Storage

  • Place the sealed container in a designated hazardous waste storage area. This area should provide secondary containment to capture any potential leaks.

  • The storage area should be secure and accessible only to authorized personnel.

Step 5: Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Complete all necessary waste manifest paperwork as required by your institution and local regulations.

  • Do not dispose of this chemical down the drain or in regular trash.[3]

IV. Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Small Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.
Large Spill Evacuate the laboratory and notify your institution's EHS and emergency response team immediately.

References

Personal protective equipment for handling 1-(3-Chlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS RN: 124276-32-0). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles or Face ShieldMust meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[1] Gloves must be inspected before use and changed immediately upon contamination.[2]
Body Protection Laboratory CoatA flame-resistant coat (e.g., Nomex®) should be worn over cotton clothing.[1] Ensure the coat is buttoned and fits properly.
Respiratory Protection RespiratorRequired if working outside of a certified chemical fume hood or if aerosol generation is possible. Use a NIOSH-approved respirator.[3]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet; no sandals or perforated shoes are permitted.[1]

Safe Handling and Operational Workflow

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Experimental Workflow Diagram

prep Preparation handling Handling in Fume Hood prep->handling Don PPE reaction Reaction/Experiment handling->reaction Weighing & Transfer decon Decontamination reaction->decon Post-Experiment waste Waste Disposal decon->waste Segregate Waste cleanup Final Area Cleanup waste->cleanup Store in Designated Area cluster_waste Waste Generation cluster_disposal Disposal Pathway solid Solid Waste solid_container Solid Waste Container solid->solid_container liquid Liquid Waste liquid_container Liquid Waste Container liquid->liquid_container ppe Contaminated PPE ppe_container PPE Waste Container ppe->ppe_container disposal_company Licensed Disposal Company solid_container->disposal_company liquid_container->disposal_company ppe_container->disposal_company

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.